Kartogenin sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H15NNaO3 |
|---|---|
Molecular Weight |
340.3 g/mol |
InChI |
InChI=1S/C20H15NO3.Na/c22-19(17-8-4-5-9-18(17)20(23)24)21-16-12-10-15(11-13-16)14-6-2-1-3-7-14;/h1-13H,(H,21,22)(H,23,24); |
InChI Key |
VYHDBZITEKOWOR-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Kartogenin's Mechanism of Action in Chondrogenesis: A Technical Guide
Executive Summary: Kartogenin (B1673300) (KGN) is a potent, small heterocyclic molecule that has emerged as a significant agent for promoting chondrogenesis and cartilage repair. Its primary mechanism of action involves the disruption of the intracellular protein-protein interaction between Filamin A (FLNA) and core-binding factor β (CBFβ). This event triggers a signaling cascade that leads to the nuclear translocation of CBFβ, its subsequent partnership with the transcription factor RUNX1, and the activation of a chondrogenic gene program. This guide provides an in-depth exploration of KGN's molecular pathways, summarizes key quantitative data from preclinical studies, and offers detailed experimental protocols for researchers in the field of cartilage biology and regenerative medicine.
Core Mechanism of Action: The FLNA-CBFβ-RUNX1 Axis
Kartogenin's pro-chondrogenic activity is initiated by its direct binding to Filamin A, a large actin-binding protein that plays a crucial role in cytoskeleton organization and signal transduction.[1][2][3][4][5] In the absence of KGN, FLNA sequesters CBFβ in the cytoplasm, preventing it from participating in nuclear transcriptional activities.
Upon binding to FLNA, Kartogenin induces a conformational change that disrupts the FLNA-CBFβ interaction. This dissociation allows CBFβ to translocate into the nucleus, where it binds to and stabilizes the Runt-related transcription factor 1 (RUNX1). The resulting CBFβ-RUNX1 heterodimeric complex is a potent transcriptional activator that binds to the promoter regions of key chondrogenic genes, thereby initiating their transcription.
The primary targets of the CBFβ-RUNX1 complex include:
-
SOX9: A master regulator of chondrogenesis, essential for the differentiation of mesenchymal stem cells into chondrocytes and for the expression of cartilage-specific extracellular matrix (ECM) components.
-
Aggrecan (ACAN): The major proteoglycan in articular cartilage, responsible for its compressive stiffness.
-
Collagen Type II (COL2A1): The primary collagenous component of hyaline cartilage, providing its tensile strength.
Interestingly, the CBFβ-RUNX1 complex has also been shown to suppress the activity of RUNX2, a key transcription factor for osteogenesis and chondrocyte hypertrophy. This dual activity of promoting chondrogenesis while inhibiting terminal differentiation is a key advantage of Kartogenin for cartilage repair applications.
Figure 1: Core signaling pathway of Kartogenin in chondrogenesis.
Crosstalk with Other Signaling Pathways
Kartogenin's effects on chondrogenesis are not limited to the CBFβ-RUNX1 axis. Evidence suggests significant crosstalk with other crucial signaling pathways, particularly the Transforming Growth Factor-β (TGF-β) superfamily pathway.
-
TGF-β/SMAD Pathway: KGN has been shown to enhance the phosphorylation of SMAD2/3, which are downstream effectors of the canonical TGF-β signaling pathway. This suggests a synergistic effect between KGN and TGF-β in promoting chondrogenesis. Conversely, KGN appears to suppress the phosphorylation of SMAD1/5/8, which are associated with chondrocyte hypertrophy and terminal differentiation. This selective modulation of SMAD signaling further highlights KGN's potential to promote the formation of stable hyaline cartilage. Some studies also indicate that KGN can activate the SMAD4/5 pathway to stimulate collagen synthesis.
-
JNK-RUNX1 and β-catenin-RUNX2 Pathways: Other research indicates that KGN's pro-chondrogenic effects may also be mediated through the activation of the JNK-RUNX1 pathway, while its anti-osteogenic effects are achieved by suppressing the β-catenin-RUNX2 pathway.
Quantitative Data Summary
The following tables summarize key quantitative data on the efficacy of Kartogenin in promoting chondrogenesis from various in vitro studies.
Table 1: Effective Concentrations of Kartogenin
| Parameter | Value | Cell Type | Reference |
| EC50 for Chondrogenesis | 100 nM | Human Mesenchymal Stem Cells (hMSCs) | |
| Optimal Concentration Range | 50 nM - 5000 nM | Bone Marrow Mesenchymal Stem Cells (BMSCs) | |
| Concentration for Chondrocyte Nodule Formation | 100 nM | hMSCs | |
| Concentration for Increased Chondrogenic Gene Expression | 10 nM - 10 µM | hMSCs |
Table 2: KGN-Induced Upregulation of Chondrogenic Marker Genes (Relative Fold Change)
| Gene | Fold Change | Cell Type | KGN Concentration | Time Point | Reference |
| SOX9 | ~4.08 | Human Umbilical Cord MSCs (hUCMSCs) | Combined with TGF-β3 | 21 days | |
| SOX9 | Significantly Upregulated | Cartilage Progenitor Cells (CPCs) | Not specified | 3-10 days | |
| ACAN | ~2.47 | hUCMSCs | Combined with TGF-β3 | 21 days | |
| ACAN | Significantly Upregulated | Rat MSCs (rMSCs) in 3D culture | 1.0 µM | 7 days | |
| COL2A1 | Significantly Upregulated | CPCs | Not specified | 3-10 days | |
| COL2A1 | Significantly Upregulated | rMSCs in 3D culture | 1.0 µM | 7 days |
Note: The exact fold changes can vary significantly depending on the cell type, culture conditions, and experimental setup.
Detailed Experimental Protocols
This section provides an overview of common methodologies used to evaluate the chondrogenic potential of Kartogenin.
Mesenchymal Stem Cell (MSC) Culture and Chondrogenic Differentiation
-
MSC Isolation and Culture: Isolate MSCs from a suitable source (e.g., bone marrow, adipose tissue, umbilical cord) and culture them in a standard growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.
-
Chondrogenic Induction: Once the cells reach 80-90% confluency, switch to a chondrogenic differentiation medium. A typical chondrogenic medium consists of high-glucose DMEM supplemented with dexamethasone (B1670325) (100 nM), ascorbate-2-phosphate (50 µM), ITS+ Premix, and sodium pyruvate (B1213749) (1 mM).
-
KGN Treatment: Add Kartogenin to the chondrogenic medium at the desired concentration (e.g., 100 nM to 10 µM). A vehicle control (e.g., DMSO) should be run in parallel.
-
Micromass Culture: For robust chondrogenesis, a micromass culture is often employed. Plate a high density of cells (e.g., 2.5 x 10^5 cells in a 10 µL droplet) in the center of a culture well and allow them to adhere before adding the differentiation medium.
-
Culture Duration: Culture the cells for a period of 14-21 days, changing the medium every 2-3 days.
Quantitative Real-Time PCR (qRT-PCR) for Chondrogenic Gene Expression
-
RNA Extraction: At the desired time points, lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol reagent or RNeasy Kit).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes (e.g., SOX9, ACAN, COL2A1, COL10A1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Western Blotting for Chondrogenic Proteins
-
Protein Extraction: Lyse the cell pellets in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., SOX9, Aggrecan, Collagen Type II).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Histological and Immunohistochemical Staining
-
Sample Preparation: Fix the micromass cultures or tissue samples in 4% paraformaldehyde, embed in paraffin, and section.
-
Safranin O Staining: Stain with Safranin O and counterstain with Fast Green to visualize proteoglycan-rich cartilage matrix (stains red/orange).
-
Alcian Blue Staining: Stain with Alcian Blue to detect sulfated glycosaminoglycans (stains blue).
-
Immunohistochemistry: Perform antigen retrieval on the sections and then incubate with primary antibodies against specific matrix proteins (e.g., Collagen Type II). Use a labeled secondary antibody and a suitable chromogen for detection.
Figure 2: A typical experimental workflow for evaluating Kartogenin.
Conclusion
Kartogenin represents a promising small molecule therapeutic for cartilage regeneration due to its well-defined mechanism of action centered on the activation of the CBFβ-RUNX1 transcriptional program. Its ability to promote the expression of key chondrogenic markers while simultaneously suppressing hypertrophic differentiation makes it an attractive candidate for the treatment of osteoarthritis and other cartilage-related disorders. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and harness the therapeutic potential of Kartogenin.
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. Application of kartogenin for the treatment of cartilage defects: current practice and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kartogenin hydrolysis product 4-aminobiphenyl distributes to cartilage and mediates cartilage regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
Kartogenin: A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kartogenin (B1673300) (KGN) is a small, heterocyclic molecule identified as a potent inducer of chondrogenesis, the process of cartilage formation. Discovered through a high-throughput screening of approximately 22,000 drug-like compounds, KGN has emerged as a promising therapeutic candidate for cartilage repair and the treatment of osteoarthritis.[1][2][3] This technical guide provides an in-depth overview of the discovery, initial characterization, and mechanism of action of Kartogenin, presenting key quantitative data, detailed experimental protocols, and visualizations of its primary signaling pathway.
Introduction
Articular cartilage possesses a limited capacity for self-repair, making cartilage defects and degenerative diseases like osteoarthritis significant clinical challenges.[4] Traditional therapeutic strategies have shown limited efficacy in regenerating hyaline cartilage. The discovery of Kartogenin, a small molecule capable of promoting the differentiation of mesenchymal stem cells (MSCs) into chondrocytes, represents a significant advancement in the field of regenerative medicine.[1][5] This document details the foundational research that first identified and characterized this promising compound.
Discovery and Physicochemical Properties
Kartogenin was identified in 2012 by Johnson and colleagues through a high-throughput screening of a diverse library of 22,000 small molecules for their ability to induce chondrogenesis in human bone marrow-derived MSCs.[1][5]
Physicochemical Properties:
-
Molecular Formula: C₂₀H₁₅NO₃
-
Molecular Weight: 317.3 g/mol [6]
-
Structure: A heterocyclic compound consisting of a 4-aminobiphenyl (B23562) and a phthalic acid moiety linked by an amide bond.[6]
-
Solubility: It is hydrophobic, readily soluble in dimethyl sulfoxide (B87167) (DMSO) but insoluble in water.[5][6]
-
Stability: Kartogenin is stable and can be stored at room temperature.[6][7]
Quantitative Data Summary
The initial characterization of Kartogenin involved quantifying its efficacy and optimal concentrations in various in vitro and in vivo models. The following tables summarize key quantitative findings.
| Parameter | Value | Cell Type/Model | Reference |
| EC₅₀ for Chondrogenesis | 100 nM | Human Mesenchymal Stem Cells (hMSCs) | [3][7][8] |
| Optimal Concentration | 10 µM | Mesenchymal Stem Cells (MSCs) | [5][6] |
| Optimal Concentration | 100 µM | Tendon Stem Cells (TSCs) | [5][6] |
| In Vitro Assay | Kartogenin Concentration | Duration | Key Findings | Reference |
| Chondrocyte Nodule Formation | 100 nM | 72 hours | Induced chondrocyte nodule formation in primary hMSCs. | [8] |
| Chondrocyte-Specific Gene Expression | 10 nM - 10 µM | 72 hours | Increased expression of chondrocyte-specific genes in hMSCs. | [8] |
| Inhibition of Cytokine-Induced GAG Release | 0.12 - 10 µM | 48 hours | Inhibited nitric oxide (NO) and glycosaminoglycan (GAG) release induced by cytokines in primary bovine articular chondrocytes. | [8] |
| Chondrogenic Differentiation of BMSCs | 50 - 5000 nM | 2 weeks | Induced chondrogenic differentiation of Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs) in a concentration-dependent manner. | [8] |
Mechanism of Action: The Filamin A/CBFβ/RUNX1 Pathway
The primary mechanism by which Kartogenin promotes chondrogenesis involves the modulation of the CBFβ-RUNX1 transcriptional program.[6][8] In unstimulated mesenchymal stem cells, Core-binding factor beta (CBFβ) is sequestered in the cytoplasm through its interaction with the actin-binding protein Filamin A (FLNA). Kartogenin binds to Filamin A, disrupting the FLNA-CBFβ interaction. This allows CBFβ to translocate into the nucleus, where it forms a complex with the transcription factor Runt-related transcription factor 1 (RUNX1). The CBFβ-RUNX1 complex then binds to the promoter regions of chondrogenic genes, such as SOX9, Collagen Type II (COL2A1), and Aggrecan (ACAN), initiating their transcription and driving the differentiation of MSCs into chondrocytes.[1][5][6]
Other Signaling Pathways Implicated in Kartogenin's Action
Subsequent research has revealed that Kartogenin's effects are not limited to the Filamin A/CBFβ/RUNX1 pathway. Several other signaling cascades are also modulated by Kartogenin to promote chondrogenesis and cartilage homeostasis.
-
TGF-β/Smad Pathway: Kartogenin has been shown to activate the Smad4/Smad5 signaling pathway, which is involved in the synthesis of type I collagen.[6] It also selectively increases the expression of Smad2/3 while suppressing Smad1/5/8, which can lead to hypertrophy.[1]
-
BMP-7/Smad5 Pathway: Kartogenin activates the Bone Morphogenetic Protein-7 (BMP-7)/Smad5 pathway, which induces the differentiation of MSCs into chondrocytes.[6][7]
-
IL-6/Stat3 Pathway: Kartogenin can stimulate the proliferation of cartilage stem/progenitor cells through the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/Stat3) signaling pathway.[6]
-
Inhibition of β-catenin/RUNX2 Pathway: Kartogenin has been found to inhibit the ossification process by suppressing the β-catenin/RUNX2 pathway, thereby preventing chondrocyte hypertrophy.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the initial characterization of Kartogenin.
Mesenchymal Stem Cell (MSC) Chondrogenesis Assay (Pellet Culture)
This protocol outlines the induction of chondrogenesis in a 3D pellet culture system.
Materials:
-
Human bone marrow-derived MSCs
-
Complete chondrogenic medium: DMEM-high glucose, 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 10 ng/mL TGF-β3, 100 nM dexamethasone, 50 µg/mL ascorbate-2-phosphate, 40 µg/mL L-proline, 1% ITS+ supplement.
-
Kartogenin stock solution (e.g., 10 mM in DMSO)
-
15 mL polypropylene (B1209903) conical tubes
Procedure:
-
Culture and expand MSCs to the desired cell number.
-
Trypsinize and count the cells.
-
Aliquot 250,000 cells into each 15 mL conical tube.
-
Centrifuge at 500 x g for 5 minutes to form a cell pellet at the bottom of the tube.
-
Carefully aspirate the supernatant without disturbing the pellet.
-
Gently add 1 mL of complete chondrogenic medium with the desired concentration of Kartogenin (or vehicle control, e.g., DMSO).
-
Loosen the caps (B75204) of the tubes to allow for gas exchange and incubate at 37°C in a 5% CO₂ incubator.
-
Change the medium every 2-3 days by carefully aspirating the old medium and adding fresh medium.
-
Harvest pellets at specified time points (e.g., 7, 14, 21 days) for downstream analysis.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify the expression of chondrogenic marker genes.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., SOX9, COL2A1, ACAN) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from cell pellets or tissues according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target gene, and qPCR master mix.
-
Thermal Cycling: Perform the qPCR reaction using a thermal cycler with appropriate cycling conditions.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Glycosaminoglycan (GAG) Assay
This assay quantifies the amount of sulfated glycosaminoglycans, a major component of the cartilage extracellular matrix.
Materials:
-
Papain digestion buffer (0.1 M sodium phosphate, 10 mM EDTA, 10 mM L-cysteine, pH 6.5)
-
1,9-dimethylmethylene blue (DMMB) dye solution
-
Chondroitin (B13769445) sulfate (B86663) standard
-
Microplate reader
Procedure:
-
Digest the cell pellets or tissue samples in papain digestion buffer overnight at 60°C.
-
Centrifuge the digests to pellet any debris.
-
Add the supernatant (containing the GAGs) and chondroitin sulfate standards to a 96-well plate.
-
Add the DMMB dye solution to each well.
-
Immediately read the absorbance at 525 nm and 595 nm.
-
Calculate the GAG content by comparing the sample absorbance to the standard curve.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Plate cells in a 96-well plate and treat with various concentrations of Kartogenin for the desired duration.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Conclusion
The discovery and initial characterization of Kartogenin have established it as a potent and selective small molecule inducer of chondrogenesis. Its well-defined mechanism of action, centered on the Filamin A/CBFβ/RUNX1 pathway, and its efficacy in preclinical models of osteoarthritis, underscore its significant therapeutic potential. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers and drug development professionals seeking to further investigate and harness the regenerative capabilities of Kartogenin for the treatment of cartilage-related disorders.
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Application of kartogenin for the treatment of cartilage defects: current practice and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kartogenin Enhanced Chondrogenesis in Cocultures of Chondrocytes and Bone Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Kartogenin delivery systems for biomedical therapeutics and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of kartogenin for the treatment of cartilage defects: current practice and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06558A [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
Kartogenin: A Deep Dive into Binding Targets and Cellular Uptake
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Kartogenin (KGN) is a small heterocyclic molecule that has emerged as a potent inducer of chondrogenesis, the process of cartilage formation. Its ability to promote the differentiation of mesenchymal stem cells (MSCs) into chondrocytes has positioned it as a promising therapeutic candidate for cartilage repair and the treatment of osteoarthritis.[1][2] This technical guide provides a comprehensive overview of the current understanding of Kartogenin's molecular interactions, specifically focusing on its binding targets and the mechanisms governing its entry into cells.
Kartogenin Binding Targets and Downstream Signaling
The primary intracellular binding target of Kartogenin is Filamin A (FLNA) , a large, actin-binding protein that plays a crucial role in cytoskeleton organization and cellular signaling.[1][2] Kartogenin's interaction with Filamin A initiates a cascade of events that ultimately leads to the activation of chondrogenic gene expression.
The Filamin A-CBFβ-RUNX1 Axis: The Core Mechanism
The most well-established mechanism of action for Kartogenin involves its ability to disrupt the interaction between Filamin A and Core-Binding Factor Subunit Beta (CBFβ).[1][2]
-
In the absence of Kartogenin: CBFβ is sequestered in the cytoplasm through its association with Filamin A. This prevents CBFβ from translocating to the nucleus and participating in gene transcription.
-
The role of Kartogenin: Kartogenin binds to Filamin A, inducing a conformational change that leads to the dissociation of CBFβ.[1]
-
Nuclear Translocation and Transcriptional Activation: Once released, CBFβ is free to translocate into the nucleus, where it forms a complex with the transcription factor Runt-related transcription factor 1 (RUNX1). This CBFβ-RUNX1 complex then binds to the promoter regions of key chondrogenic genes, such as SOX9, Collagen Type II (COL2A1), and Aggrecan (ACAN), driving their expression and promoting chondrocyte differentiation.[1][3]
Other Implicated Signaling Pathways
While the Filamin A-CBFβ-RUNX1 axis is considered the core mechanism, research has revealed that Kartogenin's effects on chondrogenesis are multifaceted, involving the modulation of other signaling pathways:
-
BMP-7/Smad5 Pathway: Kartogenin has been shown to activate the Bone Morphogenetic Protein 7 (BMP-7)/Smad5 signaling pathway, which is known to play a crucial role in chondrogenic differentiation of MSCs.[4]
-
JNK and β-catenin Pathways: Studies have indicated that Kartogenin preconditioning of MSCs enhances their chondrogenic potential by upregulating JNK phosphorylation and suppressing β-catenin signaling. This dual action promotes chondrogenesis while inhibiting osteogenesis.
-
PI3K-Akt Pathway: Interestingly, a hydrolysis product of Kartogenin, 4-aminobiphenyl (B23562) (4-ABP), has been found to be detectable in cartilage after administration. This metabolite is suggested to promote MSC proliferation and chondrogenic differentiation through the activation of the PI3K-Akt pathway.[5][6]
Quantitative Data on Kartogenin Interactions
| Parameter | Value | Cell Type/System | Reference |
| EC50 for Chondrogenesis | 100 nM | Human Mesenchymal Stem Cells | [7] |
Note: The EC50 (half-maximal effective concentration) represents the concentration of Kartogenin required to induce 50% of its maximal chondrogenic effect. It is a measure of potency, not a direct measure of binding affinity (Kd). The absence of a reported Kd value in the literature represents a knowledge gap in the complete understanding of Kartogenin's molecular interactions.
Experimental Protocols for Target Identification
The identification of Filamin A as the primary target of Kartogenin was a significant breakthrough. While detailed, step-by-step protocols from the original discovery are not publicly disseminated, the general methodologies employed in such target identification studies for small molecules typically involve:
-
Affinity Chromatography:
-
Principle: Kartogenin is immobilized on a solid support (e.g., beads) to create an affinity matrix.
-
Procedure: A cell lysate is passed over the matrix. Proteins that bind to Kartogenin are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified using techniques like mass spectrometry.
-
Elution: Elution can be achieved by changing the buffer conditions (e.g., pH, salt concentration) or by adding an excess of free Kartogenin to compete for binding.
-
-
Drug Affinity Responsive Target Stability (DARTS):
-
Principle: The binding of a small molecule to its target protein can confer stability to the protein, making it less susceptible to proteolysis.
-
Procedure: Cell lysates are incubated with and without Kartogenin, followed by treatment with a protease (e.g., pronase). The proteins are then separated by SDS-PAGE.
-
Analysis: The protein that is protected from degradation in the presence of Kartogenin is identified as a potential binding target.
-
Cellular Uptake Mechanisms of Kartogenin
The mechanism by which Kartogenin enters cells is crucial for its biological activity. As a small, hydrophobic molecule, the prevailing hypothesis is that Kartogenin traverses the cell membrane primarily through passive diffusion .
Passive Diffusion
-
Physicochemical Properties: Kartogenin's molecular structure and hydrophobic nature are consistent with molecules that can readily diffuse across the lipid bilayer of the cell membrane.[3]
-
Mechanism: This process does not require cellular energy and is driven by the concentration gradient of the molecule across the membrane, moving from an area of higher concentration (extracellular) to lower concentration (intracellular).[8]
Role of Transporters and Endocytosis
Currently, there is no direct evidence to suggest that Kartogenin's cellular uptake is mediated by specific transporters or through endocytic pathways. While some studies have explored the use of nanocarriers and exosomes to enhance the delivery and cellular uptake of Kartogenin, these approaches are designed to overcome its low aqueous solubility and do not reflect the intrinsic uptake mechanism of the molecule itself.[9] Studies employing endocytosis inhibitors have been used to investigate the uptake of these delivery systems, but not of free Kartogenin.
Kartogenin stands as a promising small molecule for cartilage regeneration, with its primary mechanism of action centered on the binding to Filamin A and the subsequent activation of the CBFβ-RUNX1 transcriptional program. While its biological effects are potent, with an EC50 in the nanomolar range, a precise characterization of its binding affinity to Filamin A remains an area for future investigation. The cellular uptake of Kartogenin is predominantly believed to occur via passive diffusion, a characteristic of its small, hydrophobic nature. A deeper understanding of these fundamental molecular interactions and cellular entry mechanisms will be invaluable for the continued development and optimization of Kartogenin-based therapies for cartilage-related disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Evaluation and Preparation of a Designed Kartogenin Drug Delivery System (DDS) of Hydrazone-Linkage-Based pH Responsive mPEG-Hz-b-PCL Nanomicelles for Treatment of Osteoarthritis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Kartogenin (KGN) | Small Molecules | Captivate Bio [captivatebio.com]
- 8. Transport of Small Molecules - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Nanomedicine-Driven Approaches for Kartogenin Delivery: Advancing Chondrogenic Differentiation and Cartilage Regeneration in Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Kartogenin Sodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kartogenin (KGN), a potent small molecule that promotes chondrocyte differentiation, has garnered significant interest in regenerative medicine, particularly for cartilage repair. While the free acid form of Kartogenin is well-characterized, its low aqueous solubility presents challenges for formulation and bioavailability. The sodium salt of Kartogenin is expected to offer improved solubility, thereby enhancing its therapeutic potential. This technical guide provides a comprehensive overview of the known physicochemical properties of Kartogenin and offers insights into the anticipated characteristics of its sodium salt. Detailed experimental protocols for determining these properties are also presented, alongside a review of the key signaling pathways modulated by Kartogenin.
Introduction
Kartogenin (KGN) is a heterocyclic compound identified for its ability to induce the differentiation of mesenchymal stem cells into chondrocytes[1]. Its mechanism of action involves the disruption of the interaction between Filamin A and core-binding factor β (CBFβ), leading to the activation of the RUNX1 transcriptional program, which is crucial for chondrogenesis[1]. Despite its promising biological activity, the therapeutic application of KGN is hampered by its hydrophobic nature and consequent poor solubility in aqueous media[2]. The formation of a sodium salt is a common and effective strategy to enhance the aqueous solubility and dissolution rate of acidic drugs[3][4]. This guide summarizes the available data for KGN and extrapolates the expected properties of Kartogenin sodium salt, providing a valuable resource for researchers engaged in its development.
Physicochemical Properties
Kartogenin (Free Acid Form)
Quantitative data for Kartogenin have been compiled from various sources and are presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₂₀H₁₅NO₃ | |
| Molecular Weight | 317.34 g/mol | |
| Melting Point | ~198 °C | |
| Solubility (at 25°C) | ||
| DMSO | ≥ 100 mg/mL (315.12 mM) | |
| Ethanol | 10 mg/mL (31.51 mM) (with sonication) | |
| Water | Insoluble (< 0.1 mg/mL) | |
| DMSO:PBS (1:1, pH 7.2) | ~0.5 mg/mL | |
| Appearance | Crystalline solid |
Table 1: Physicochemical Properties of Kartogenin
This compound Salt: A Comparative Overview
Direct experimental data on the physicochemical properties of this compound salt are not extensively available in the public domain. However, based on the principles of salt formation for carboxylic acids, we can anticipate certain changes relative to the free acid form. These expected differences are outlined in Table 2. The formation of the sodium salt from the carboxylic acid group of Kartogenin is expected to significantly increase its aqueous solubility due to the ionic nature of the salt. The melting point of the sodium salt may differ from the free acid, often being higher, although this is not a universal rule and depends on the crystal lattice energy.
| Property | Kartogenin (Free Acid) | This compound Salt (Expected) | Rationale |
| Molecular Formula | C₂₀H₁₅NO₃ | C₂₀H₁₄NNaO₃ | Replacement of the acidic proton with a sodium ion. |
| Molecular Weight | 317.34 g/mol | 339.32 g/mol | Addition of a sodium atom and removal of a hydrogen atom. |
| Aqueous Solubility | Insoluble | Significantly Higher | Salt formation increases polarity and the ability to interact with water molecules. |
| Melting Point | ~198 °C | Expected to be different, potentially higher. | Dependent on the crystal lattice energy of the salt form compared to the free acid. |
| pKa | Not explicitly found, but inherent to the carboxylic acid group. | Not applicable (salt form). | The pKa is a property of the acidic functional group. |
Table 2: Comparative Properties of Kartogenin and its Expected Sodium Salt
Experimental Protocols
Solubility Determination
The solubility of a compound can be determined using either kinetic or thermodynamic methods.
-
Kinetic Solubility Assay (Turbidimetric Method): This high-throughput method is often used in early drug discovery.
-
Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (B87167) (DMSO).
-
Add serial dilutions of the stock solution to an aqueous buffer in a microplate format.
-
Precipitation is detected by measuring the turbidity of the solution using a nephelometer or a plate reader that can measure light scattering.
-
The kinetic solubility is defined as the concentration at which precipitation is first observed.
-
-
Thermodynamic Solubility Assay (Shake-Flask Method): This method measures the equilibrium solubility and is considered the gold standard.
-
Add an excess amount of the solid compound to a known volume of the aqueous buffer in a sealed vial.
-
Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).
-
Workflow for Solubility Determination
Caption: Workflow for kinetic and thermodynamic solubility assays.
Melting Point Determination
The capillary method is a standard technique for determining the melting point of a crystalline solid.
-
Sample Preparation: Finely powder the dry sample.
-
Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube, with one sealed end, to a height of 2-3 mm.
-
Heating: Place the capillary tube in a melting point apparatus.
-
Initial Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.
-
Fine Heating: Decrease the heating rate to 1-2°C per minute as the melting point is approached.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.
Melting Point Determination Workflow
Caption: Key steps in melting point determination by the capillary method.
pKa Determination
Potentiometric titration is a precise method for determining the pKa of an ionizable compound.
-
Solution Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a concentration of at least 10⁻⁴ M.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small increments.
-
Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.
Caption: Kartogenin's primary mechanism of action.
TGF-β/Smad Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is crucial for chondrogenesis. Kartogenin has been shown to activate the Smad2/3 pathway while suppressing the Smad1/5/8 pathway. The activation of Smad2/3 promotes chondrogenic differentiation, while the inhibition of Smad1/5/8 prevents chondrocyte hypertrophy, a hallmark of osteoarthritis. This dual action makes KGN a promising candidate for cartilage repair.
TGF-β/Smad Pathway Modulation by Kartogenin
Caption: Kartogenin's influence on the TGF-β/Smad signaling cascade.
Hippo Signaling Pathway
The Hippo signaling pathway is a key regulator of organ size and cell proliferation. In the context of chondrogenesis, the Hippo pathway is generally considered inhibitory. Kartogenin has been shown to indirectly inhibit the Hippo pathway, thereby promoting chondrocyte proliferation and differentiation. This effect is mediated by the regulation of downstream effectors such as YAP and TAZ.
Hippo Signaling Pathway and Kartogenin
Caption: Inhibitory effect of Kartogenin on the Hippo signaling pathway.
Conclusion
Kartogenin holds immense promise for the treatment of cartilage defects and osteoarthritis. While the free acid form has been the primary subject of research, its limited aqueous solubility poses a significant hurdle for clinical translation. The development of this compound salt is a logical step to overcome this limitation. This guide provides a foundational understanding of the physicochemical properties of Kartogenin and the expected improvements with its sodium salt form. The detailed experimental protocols and an overview of the key signaling pathways offer a practical resource for researchers aiming to advance the development of this promising therapeutic agent. Further experimental characterization of this compound salt is warranted to fully elucidate its properties and unlock its therapeutic potential.
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. Kartogenin delivery systems for biomedical therapeutics and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Effects of Kartogenin on Chondrocyte Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro effects of Kartogenin (B1673300) (KGN), a small heterocyclic molecule, on the gene expression of chondrocytes and their progenitors. KGN has emerged as a promising agent for cartilage repair due to its demonstrated ability to promote chondrogenic differentiation and protect against catabolic processes.[1][2] This document summarizes key quantitative data, details common experimental protocols, and illustrates the molecular pathways influenced by KGN.
Mechanism of Action: Key Signaling Pathways
Kartogenin's primary mechanism involves the modulation of specific intracellular signaling pathways that are crucial for chondrogenesis. It binds to filamin A, an actin-binding protein, which leads to the disruption of the filamin A-core-binding factor β (CBFβ) complex.[1][2][3] This allows CBFβ to translocate to the nucleus, where it partners with the transcription factor RUNX1. The resulting CBFβ-RUNX1 complex then activates the transcription of key chondrogenic genes.[1][2][3][4]
Beyond this core pathway, KGN has been shown to influence other significant signaling cascades:
-
TGF-β/BMP Signaling: KGN selectively promotes the phosphorylation of Smad2/3, which is associated with chondroprotection, while suppressing the Smad1/5/8 pathway that can lead to chondrocyte hypertrophy.[1][2] It has also been found to activate the BMP-7/Smad5 pathway to encourage chondrogenic differentiation.[5][6]
-
PI3K-Akt Pathway: The KGN degradation product, 4-aminobiphenyl (B23562) (4-ABP), has been shown to activate the PI3K-Akt pathway, which is involved in regulating chondrocyte proliferation and differentiation.[6][7]
-
microRNA Regulation: KGN can down-regulate miR-145-5p, which in turn targets the Smad4 pathway, further promoting the chondrogenic differentiation of bone marrow-derived mesenchymal stem cells (BMSCs).[5]
Quantitative Data: Effects on Gene Expression
KGN consistently upregulates the expression of genes critical for chondrogenesis while downregulating markers associated with hypertrophy and cartilage degradation. The tables below summarize quantitative real-time PCR (RT-qPCR) data from various in vitro studies.
Table 1: Upregulation of Chondrogenic Marker Genes by Kartogenin
| Gene | Cell Type | KGN Conc. | Duration | Fold Increase (vs. Control) | Reference |
|---|---|---|---|---|---|
| SOX9 | Human Cartilage Progenitor Cells (CPCs) | 100 nM | 3-10 days | Significantly Increased | [8][9][10] |
| Rat Bone Marrow MSCs (BMSCs) | 1 µM | 7 days | Up-regulated | [11] | |
| Rat Fibrocartilage Stem Cells (FCSCs) | 100 nM | 48 hours | ~2.5-fold | [12][13] | |
| Human BMSCs | Not specified | 21 days | Up-regulated | [5] | |
| COL2A1 | Human CPCs | 100 nM | 3-10 days | Significantly Increased | [8][9][10] |
| Rat BMSCs | 1 µM | 7 days | No significant difference vs. TGF-β1 | [14] | |
| Rat FCSCs | 100 nM | 48 hours | ~3.5-fold | [12][13] | |
| Human BMSCs | Not specified | 21 days | Up-regulated | [5] | |
| ACAN | Rat BMSCs | 1 µM | 7 days | Significantly Up-regulated | [11][14] |
| (Aggrecan) | Rat FCSCs | 100 nM | 48 hours | ~2.0-fold | [12][13] |
| | Human BMSCs | Not specified | 21 days | Up-regulated |[5] |
Table 2: Downregulation of Hypertrophic & Osteogenic Marker Genes by Kartogenin
| Gene | Cell Type | KGN Conc. | Duration | Fold Decrease (vs. Control) | Reference |
|---|---|---|---|---|---|
| COL10 | Human BMSCs | 100 nM | 3-10 days | Significantly Reduced | [8][9][10] |
| MMP-13 | Human BMSCs | 100 nM | 3-10 days | Significantly Reduced | [8][9][10] |
| RUNX2 | Rat FCSCs | 100 nM | 48 hours | ~50% decrease | [12][13] |
| COL1 | Human BMSCs | Not specified | Not specified | No increase observed |[5] |
Table 3: Chondroprotective Effects on Catabolic Gene Expression
| Gene | Cell Type | Condition | KGN Effect | Reference |
|---|
| ADAMTS5 | Bovine & Human Articular Chondrocytes | IL-1β Stimulation | Partially blocked IL-1β-induced increase |[4] |
Experimental Protocols
Reproducible in vitro studies of Kartogenin's effects rely on standardized methodologies. Below are detailed protocols synthesized from multiple research articles.
3.1 Cell Culture and Chondrogenic Induction
-
Cell Sourcing: Mesenchymal stem cells are commonly isolated from bone marrow (BMSCs) or adipose tissue.[5][15] Cartilage-derived progenitor cells (CPCs) and fibrocartilage stem cells (FCSCs) are also used for more specific applications.[8][12]
-
Basal Medium: A common basal medium consists of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and L-glutamine.
-
Chondrogenic Medium: To induce differentiation, the basal medium is often replaced with a specialized chondrogenic medium containing supplements such as dexamethasone, ascorbate-2-phosphate, and a proline source.
-
KGN Treatment: Kartogenin (typically dissolved in DMSO) is added to the culture medium at concentrations ranging from 100 nM to 1.0 µM.[12][14] The treatment duration can vary from 48 hours to 21 days, depending on the experimental endpoint.[5][12]
3.2 Gene Expression Analysis (RT-qPCR)
-
RNA Isolation: Total RNA is extracted from cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcription kit.
-
Quantitative PCR: Real-time PCR is performed using a qPCR instrument with SYBR Green or TaqMan probe-based chemistry.
-
Data Analysis: Gene expression levels are normalized to a stable housekeeping gene (e.g., GAPDH, β-actin).[11][12] The relative quantification of gene expression is calculated using the 2-ΔΔCt method.[11]
3.3 Protein and Matrix Analysis
-
Histological Staining: Differentiated cell pellets or cultures are fixed, sectioned, and stained to visualize cartilage matrix components. Safranin O or Alcian Blue staining is used to detect glycosaminoglycans (GAGs), a major component of the aggrecan protein.[5][12]
-
Immunohistochemistry (IHC): IHC is used to detect specific proteins, such as Collagen Type II, within the newly formed matrix.[12]
-
ELISA: Enzyme-Linked Immunosorbent Assay (ELISA) can quantify the amount of soluble proteins, such as MMP-13, released into the culture medium.[8][9][10]
-
Western Blot: This technique is used to measure the abundance of specific proteins (e.g., SOX9, RUNX2) within cell lysates.[5][12]
Conclusion
In vitro evidence strongly supports the role of Kartogenin as a potent inducer of chondrogenesis and a protector of cartilage matrix. Through the well-defined CBFβ-RUNX1 signaling pathway and other synergistic mechanisms, KGN effectively upregulates the expression of essential chondrogenic genes like SOX9, COL2A1, and ACAN.[5][8][12][14] Concurrently, it suppresses genes associated with undesirable chondrocyte hypertrophy and catabolic degradation, such as COL10, MMP-13, and ADAMTS5.[4][8][9] The quantitative data and established protocols outlined in this guide provide a solid foundation for researchers and drug development professionals exploring KGN as a therapeutic strategy for cartilage repair and osteoarthritis.
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. Nanomedicine-Driven Approaches for Kartogenin Delivery: Advancing Chondrogenic Differentiation and Cartilage Regeneration in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-Dose Intra-Cartilage Delivery of Kartogenin Using a Cationic Multi-Arm Avidin Nanocarrier Suppresses Cytokine-Induced Osteoarthritis-Related Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chondroprotective Effect of Kartogenin on CD44-Mediated Functions in Articular Cartilage and Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kartogenin Promotes the BMSCs Chondrogenic Differentiation in Osteoarthritis by Down-Regulation of miR-145-5p Targeting Smad4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of kartogenin for the treatment of cartilage defects: current practice and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06558A [pubs.rsc.org]
- 7. Kartogenin hydrolysis product 4-aminobiphenyl distributes to cartilage and mediates cartilage regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kartogenin Induces Chondrogenesis in Cartilage Progenitor Cells and Attenuates Cell Hypertrophy in Marrow-Derived Stromal Cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Kartogenin Induces Chondrogenesis in Cartilage Progenitor Cells and Attenuates Cell Hypertrophy in Marrow-Derived Stromal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kartogenin Enhances Chondrogenic Differentiation of MSCs in 3D Tri-Copolymer Scaffolds and the Self-Designed Bioreactor System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Intra-articular injection of kartogenin promotes fibrocartilage stem cell chondrogenesis and attenuates temporomandibular joint osteoarthritis progression [frontiersin.org]
- 13. Intra-articular injection of kartogenin promotes fibrocartilage stem cell chondrogenesis and attenuates temporomandibular joint osteoarthritis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kartogenin Enhances Chondrogenic Differentiation of MSCs in 3D Tri-Copolymer Scaffolds and the Self-Designed Bioreactor System [mdpi.com]
- 15. researchgate.net [researchgate.net]
Kartogenin's Impact on Extracellular Matrix Production: A Technical Guide
Executive Summary: Kartogenin (KGN), a small heterocyclic molecule, has emerged as a significant agent in the field of regenerative medicine, particularly for its ability to promote the chondrogenic differentiation of mesenchymal stem cells (MSCs) and protect existing cartilage.[1][2] KGN stimulates the production of crucial extracellular matrix (ECM) components, such as type II collagen and aggrecan, while simultaneously inhibiting the expression of matrix-degrading enzymes.[3][4] Its primary mechanism involves the activation of the CBFβ-RUNX1 transcriptional pathway, which orchestrates the expression of chondrocyte-specific genes.[1] This technical guide provides an in-depth analysis of KGN's mechanism of action, its quantitative effects on ECM production, and detailed protocols for key experimental evaluations, tailored for researchers and drug development professionals.
Mechanism of Action: Key Signaling Pathways
Kartogenin's pro-chondrogenic effects are mediated through a primary signaling cascade and influenced by several other key pathways. It selectively promotes the differentiation of MSCs into chondrocytes, a critical step for cartilage repair.
The Core Filamin A-CBFβ-RUNX1 Pathway
The principal mechanism of KGN action involves the disruption of an intracellular protein interaction. In unstimulated MSCs, Core-Binding Factor beta (CBFβ) is bound to the actin-binding protein Filamin A (FLNA) in the cytoplasm. KGN binds to FLNA, causing the dissociation of CBFβ. This newly freed CBFβ translocates to the nucleus, where it complexes with the transcription factor Runt-related transcription factor 1 (RUNX1). The CBFβ-RUNX1 complex then activates the transcription of key chondrogenic genes, including COL2A1 (Type II Collagen), ACAN (Aggrecan), and SOX9. This pathway is crucial as it also suppresses the transcription of RUNX2, a key factor in osteogenesis and chondrocyte hypertrophy, thereby maintaining the desired chondrocyte phenotype.
Modulation of TGF-β and BMP Signaling
KGN also interacts with other critical pathways in chondrogenesis:
-
TGF-β/Smad Pathway: Transforming growth factor-beta (TGF-β) signaling is vital for chondrogenesis. This pathway can signal through two branches: the chondrogenic Smad2/3 pathway and the hypertrophic Smad1/5/8 pathway. While TGF-β1 can activate both, KGN selectively promotes the phosphorylation of Smad2/3, enhancing the chondroprotective effect, while suppressing the Smad1/5/8 pathway to prevent terminal differentiation and hypertrophy of chondrocytes.
-
BMP-7/Smad5 Pathway: Bone Morphogenetic Protein 7 (BMP-7) is another key regulator. Studies have shown that KGN can promote the chondrogenic differentiation of MSCs by activating the BMP-7/Smad5 signaling pathway, which further enhances the production of extracellular matrix.
Quantitative Impact on Extracellular Matrix
KGN's primary therapeutic value lies in its ability to promote the synthesis of new cartilage matrix while preventing its degradation. This dual action helps restore cartilage homeostasis.
Anabolic Effects: Upregulation of ECM Components
KGN treatment consistently leads to a significant, dose-dependent increase in the expression of key chondrogenic markers and ECM components in MSCs and chondrocytes.
| Cell Type | KGN Conc. | Duration | Target Gene/Protein | Fold Increase / Effect | Reference |
| Human BMSCs | 100 nM | - | Chondrocyte Differentiation | EC50 = 100 nM | |
| Rat SMSCs | 1-10 µM | - | Aggrecan, Collagen II | Significantly increased | |
| Rat MSCs | 1.0 µM | 7 Days | Acan, Col2a1, Sox9 | Significantly upregulated vs. 2D culture | |
| Human ADSCs | 5 µM | - | Aggrecan, Collagen II, SOX9 | Optimal concentration for increased expression | |
| Rabbit SF-MSCs | 10 µM | - | COL2A1, ACAN | Significantly higher with KGN + TGF-β3 | |
| Human CPCs | - | 3-10 Days | SOX9, COL2 | Significantly increased |
BMSCs: Bone Marrow-Derived Mesenchymal Stem Cells; SMSCs: Synovial-Derived Mesenchymal Stem Cells; ADSCs: Adipose-Derived Stem Cells; SF-MSCs: Synovial Fluid-Derived Mesenchymal Stem Cells; CPCs: Cartilage-Derived Progenitor Cells.
Catabolic Effects: Inhibition of Matrix Degradation
A key feature of osteoarthritis is the enzymatic degradation of the ECM. KGN demonstrates a chondroprotective effect by suppressing the expression and activity of key matrix metalloproteinases (MMPs) and aggrecanases (ADAMTS).
| Cell/Tissue Type | Condition | KGN Conc. | Target Enzyme | Effect | Reference |
| Human Chondrocytes | IL-1β stimulated | 10 µM | ADAMTS5 | Reduced release into media | |
| Mouse Chondrocytes | IL-1β stimulated | - | MMP13, ADAMTS5 | Markedly suppressed expression | |
| Human BMSCs | - | - | MMP-2 | Decreased with increasing KGN concentration | |
| Human BM-MSCs | - | - | MMP-13 | Significantly reduced mRNA and protein levels | |
| OA Rat Model | ACLT Surgery | 125 µM | COMP, CTX-I | Significantly decreased turnover markers |
ACLT: Anterior Cruciate Ligament Transection; COMP: Cartilage Oligomeric Matrix Protein; CTX-I: C-terminal telopeptide of type I collagen.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following protocols outline standard methodologies for assessing KGN's impact on chondrogenesis.
In Vitro Chondrogenesis of MSCs
This protocol describes the induction of chondrogenesis in a high-density micromass culture.
-
Cell Seeding: Culture human bone marrow-derived MSCs (hBMSCs) to 80-90% confluency. Harvest cells using Trypsin-EDTA.
-
Micromass Formation: Resuspend cells in chondrogenic induction medium (e.g., DMEM-high glucose, dexamethasone, ascorbate-2-phosphate, ITS+ supplement). Dispense 20 µL droplets, each containing ~2.5 x 10^5 cells, into the center of a culture well. Allow cells to adhere for 2-3 hours.
-
KGN Treatment: Gently add chondrogenic medium supplemented with the desired concentration of KGN (e.g., 100 nM to 10 µM) and a vehicle control (e.g., DMSO) to separate wells.
-
Culture and Maintenance: Culture for 14-21 days at 37°C, 5% CO2. Replace the medium every 2-3 days.
-
Analysis: At the end of the culture period, harvest micromasses for histological analysis (Section 3.3) or gene/protein expression analysis (Sections 3.2, 3.4).
Gene Expression Analysis via RT-qPCR
This protocol quantifies the mRNA levels of chondrogenic and catabolic markers.
-
RNA Extraction: Lyse cell pellets or micromasses using a TRIzol-based reagent. Extract total RNA according to the manufacturer's protocol. Quantify RNA concentration and assess purity using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.
-
Reaction Mix: cDNA template, forward and reverse primers for target genes (COL2A1, ACAN, SOX9, MMP13, ADAMTS5) and a housekeeping gene (GAPDH), and SYBR Green master mix.
-
Cycling Conditions: Typically includes an initial denaturation step (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C), annealing (e.g., 60°C), and extension (e.g., 72°C).
-
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing target gene expression to the housekeeping gene and comparing treated samples to the vehicle control.
Histological Analysis of ECM Deposition
This method visualizes the production of proteoglycans and glycosaminoglycans (GAGs), hallmarks of a cartilage matrix.
-
Fixation: Fix micromass pellets or cartilage tissue explants in 10% neutral buffered formalin.
-
Processing: Dehydrate the samples through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Staining:
-
Safranin O: Deparaffinize and rehydrate sections. Stain with Weigert's iron hematoxylin (B73222) (for nuclei), followed by a Fast Green counterstain, and finally stain with 0.1% Safranin O solution. Safranin O stains GAGs a bright red/orange.
-
Alcian Blue: Deparaffinize and rehydrate sections. Stain with Alcian Blue solution (pH 2.5) to visualize acidic mucopolysaccharides (GAGs) in blue. Counterstain with Nuclear Fast Red.
-
-
Imaging: Mount coverslips and visualize sections using a light microscope.
Protein Quantification via Western Blot or ELISA
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
Western Blot:
-
Separate 20-30 µg of protein per lane via SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies (e.g., anti-Collagen II, anti-SOX9, anti-MMP13) overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
ELISA (for secreted proteins like MMP-13):
-
Use a commercially available ELISA kit for the target protein (e.g., MMP-13).
-
Add conditioned media samples and standards to the antibody-coated plate.
-
Follow the manufacturer's protocol for incubation, washing, and addition of detection antibody and substrate.
-
Measure absorbance on a plate reader and calculate protein concentration based on the standard curve.
-
Conclusion
Kartogenin represents a promising small molecule therapeutic for cartilage repair and osteoarthritis management. Its well-defined mechanism of action, centered on the CBFβ-RUNX1 pathway, provides a clear rationale for its pro-chondrogenic and chondroprotective effects. The quantitative data from numerous studies consistently demonstrate its ability to enhance the production of critical extracellular matrix components, including type II collagen and aggrecan, while concurrently inhibiting the enzymes responsible for their degradation. The detailed protocols provided herein offer a standardized framework for further investigation and validation of KGN and other novel compounds in the field of cartilage regeneration. The continued study of KGN's multifaceted interactions with cellular signaling pathways will be crucial for its successful translation into clinical applications.
References
Kartogenin for Osteoarthritis: A Technical Guide to Early Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational preclinical research on Kartogenin (KGN), a small molecule that has shown significant promise as a disease-modifying agent for osteoarthritis (OA). This document synthesizes key findings from early in vitro and in vivo studies, detailing its mechanism of action, experimental methodologies, and quantitative outcomes.
Introduction to Kartogenin
Kartogenin is a small, heterocyclic compound identified through high-throughput screening for its ability to induce chondrogenesis in mesenchymal stem cells (MSCs).[1][2] Its primary appeal in the context of osteoarthritis lies in its dual capacity to promote cartilage regeneration and protect existing cartilage from degradation.[1][3] Early studies have demonstrated its potential to not only stimulate the differentiation of MSCs into chondrocytes but also to exert anti-inflammatory and analgesic effects, positioning it as a multifaceted therapeutic candidate for OA.[4]
Mechanism of Action and Signaling Pathways
Kartogenin's biological effects are mediated through several key signaling pathways. The primary mechanism involves its interaction with filamin A, which disrupts the filamin A-CBFβ interaction and promotes the CBFβ-RUNX1 transcriptional program, a critical pathway in chondrogenesis. Additionally, KGN has been shown to modulate other significant pathways involved in cartilage homeostasis and inflammation.
Several key signaling pathways have been identified:
-
Filamin A/CBFβ/RUNX1 Pathway: This is considered the classical pathway for KGN-induced chondrogenesis. KGN binds to filamin A, disrupting its interaction with Core-binding factor beta (CBFβ). This allows CBFβ to translocate to the nucleus and act as a cofactor for Runt-related transcription factor 1 (RUNX1), promoting the expression of chondrogenic genes.
-
TGF-β/Smad Pathway: KGN has been shown to activate the Smad2/3 pathway, which is known to have a chondroprotective effect. It can also work synergistically with TGF-β3 to enhance the chondrogenic differentiation of synovial fluid-derived MSCs.
-
AKT/PI3K and TAOK1/Hippo Pathways: These pathways are implicated in the anti-inflammatory effects of KGN. The Hippo signaling pathway, when inhibited, can promote chondrogenic differentiation.
-
miR-146a/NRF2 Axis: KGN has been found to prevent cartilage degradation by modulating the miR-146a/NRF2 axis, which helps in reducing oxidative stress in chondrocytes.
-
IL-10 Induction: KGN has been shown to increase the expression of the anti-inflammatory cytokine IL-10, which contributes to its analgesic effects and reduction of chondrocyte inflammation.
Below are diagrams illustrating these key signaling pathways.
In Vitro Studies
Early in vitro experiments were crucial in elucidating the chondrogenic potential of Kartogenin. These studies typically involved the use of mesenchymal stem cells and chondrocytes.
Key In Vitro Findings
-
Induction of Chondrogenesis: KGN was shown to induce the differentiation of bone marrow MSCs into chondrocytes in culture. The resulting cartilage nodules contained essential components of hyaline cartilage, such as proteoglycans and collagen II.
-
Anabolic and Catabolic Balance: In interleukin-1β (IL-1β) stimulated chondrocytes, a model for OA inflammation, KGN demonstrated the ability to increase the production of matrix proteins like type-II collagen and aggrecan. Simultaneously, it reduced the expression of matrix-degrading enzymes, including MMP13 and ADAMTS5.
-
Anti-inflammatory Effects: KGN was found to significantly reduce nitric oxide (NO) and cytokine-induced degradation of glycosaminoglycans (GAGs) in cartilage explants. It also increased the mRNA levels of the anti-inflammatory cytokine IL-10 in chondrocytes from OA patients stimulated with IL-1β.
Representative Experimental Protocol: In Vitro Chondrogenesis of MSCs
-
Cell Culture: Human bone marrow-derived MSCs are cultured in a high-density micromass pellet culture system.
-
Treatment: The culture medium is supplemented with varying concentrations of Kartogenin, typically in the nanomolar to low micromolar range. A common effective concentration noted is an EC50 of 100 nM.
-
Incubation: The cell pellets are incubated for a period of 14 to 21 days to allow for chondrogenic differentiation.
-
Analysis: Chondrogenesis is assessed through various methods:
-
Histology: Staining with Safranin-O for proteoglycans and immunohistochemistry for collagen type II.
-
Gene Expression: Quantitative real-time PCR (qRT-PCR) to measure the expression of chondrogenic marker genes such as SOX9, COL2A1, and ACAN.
-
In Vivo Studies
Following promising in vitro results, the efficacy of Kartogenin was evaluated in various animal models of osteoarthritis. These studies provided crucial data on its therapeutic potential in a living system.
Animal Models of Osteoarthritis
-
Surgically-Induced OA: A common model is the anterior cruciate ligament transection (ACLT) in rats or mice, which induces joint instability and leads to OA-like changes. Another model involves partial temporomandibular joint (TMJ) discectomy in rats to induce TMJOA.
-
Chemically-Induced OA: The mono-iodoacetate (MIA) induced inflammatory OA model in rats is also utilized to investigate the effects of KGN on pain and inflammation.
Key In Vivo Findings and Quantitative Data
Intra-articular injections of Kartogenin have been shown to significantly attenuate the progression of OA in animal models.
| Parameter | Animal Model | Treatment Group | Control (OA) Group | Outcome | Citation |
| T1ρ Relaxation Time (ms) | ACLT Rat | Significantly Lower | Significantly Increased | Decreased cartilage degradation | |
| T2 Relaxation Time (ms) | ACLT Rat | Significantly Lower | Significantly Increased | Decreased cartilage degradation | |
| Serum COMP (ng/mL) | ACLT Rat | Significantly Decreased | Significantly Elevated | Decreased cartilage turnover | |
| Serum CTX-I (pg/mL) | ACLT Rat | Significantly Decreased | Significantly Elevated | Decreased bone turnover | |
| OARSI Score | Rabbit Knee OA | Significantly Lower | Higher Scores | Less cartilage degeneration | |
| Mankin Score | ACLT Rat | Significantly Decreased | Significantly Higher | Less cartilage degeneration | |
| Pain Behavior (PWL & PWT) | MIA Rat | Significantly Decreased | Increased Pain | Reduced pain severity |
ACLT: Anterior Cruciate Ligament Transection; COMP: Cartilage Oligomeric Matrix Protein; CTX-I: C-terminal telopeptide of type I collagen; MIA: Mono-iodoacetate; OARSI: Osteoarthritis Research Society International; PWL: Paw Withdrawal Latency; PWT: Paw Withdrawal Threshold.
Representative Experimental Protocol: ACLT Rat Model
References
Kartogenin: A Multifaceted Regulator Beyond Chondrogenesis
An In-depth Technical Guide on the Diverse Biological Functions of Kartogenin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Kartogenin (KGN), a small heterocyclic molecule, is renowned for its potent chondrogenic activity, making it a promising candidate for cartilage repair and osteoarthritis treatment. However, a growing body of evidence reveals that KGN's biological functions extend far beyond chondrogenesis, implicating it in a diverse range of cellular processes with therapeutic potential in oncology, regenerative medicine, and beyond. This technical guide provides a comprehensive overview of the non-chondrogenic biological functions of Kartogenin, presenting key quantitative data, detailed experimental methodologies, and elucidated signaling pathways to support further research and drug development efforts.
Osteogenic Potential of Kartogenin
Kartogenin has been demonstrated to promote the differentiation of mesenchymal stem cells (MSCs) into osteoblasts, suggesting its potential application in bone regeneration and fracture healing.
Quantitative Data on Osteogenic Effects
| Cell Line | KGN Concentration | Treatment Duration | Osteogenic Marker | Fold Change (vs. Control) | Reference |
| Bone Marrow MSCs (BMMSCs) | 10 µM | 14 days | Alkaline Phosphatase (ALP) activity | Increased | [1] |
| Bone Marrow MSCs (BMMSCs) | 10 µM | 14 days | Runt-related transcription factor 2 (RUNX2) expression | Increased | [1] |
| Bone Marrow MSCs (BMMSCs) | 10 µM | 14 days | Mineralized nodule formation | Significantly increased | [1] |
Signaling Pathways in Kartogenin-Induced Osteogenesis
Kartogenin promotes osteogenesis through at least two distinct signaling pathways:
-
Autophagy-mediated Smad1/5/9 Signaling: KGN enhances autophagic activity in BMMSCs, which in turn upregulates the phosphorylation of Smad1/5/9, key transcription factors in the bone morphogenetic protein (BMP) signaling pathway that drives osteogenic differentiation.[1][2]
-
AMPK-SIRT1 Signaling: KGN can also activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathway, which is known to play a role in cellular energy homeostasis and has been linked to the promotion of osteogenesis.
Experimental Protocols
1.3.1. Induction and Assessment of Osteogenic Differentiation of BMMSCs
-
Cell Culture: Culture human or rodent BMMSCs in a standard growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Osteogenic Induction: To induce osteogenic differentiation, replace the growth medium with an osteogenic induction medium (e.g., DMEM supplemented with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µg/mL ascorbic acid).
-
Kartogenin Treatment: Add Kartogenin to the osteogenic induction medium at a final concentration of 10 µM. A vehicle control (e.g., DMSO) should be run in parallel.
-
Medium Change: Replace the medium with fresh osteogenic induction medium containing KGN or vehicle every 2-3 days.
-
Assessment of Osteogenesis (Day 14):
-
Alkaline Phosphatase (ALP) Staining: Fix cells with 4% paraformaldehyde and stain for ALP activity using a commercially available kit.
-
Alizarin Red S Staining: To visualize mineralization, fix cells and stain with 2% Alizarin Red S solution.
-
Quantitative Real-Time PCR (qRT-PCR): Extract total RNA and perform qRT-PCR to quantify the expression of osteogenic marker genes such as ALP and RUNX2. Normalize to a housekeeping gene (e.g., GAPDH).
-
Western Blotting: Lyse cells and perform Western blotting to detect the protein levels of ALP and RUNX2, as well as phosphorylated Smad1/5/9.
-
1.3.2. Detection of Autophagy
-
LC3 Immunofluorescence Staining:
-
Culture BMMSCs on coverslips and treat with KGN as described above.
-
Fix cells with 4% paraformaldehyde and permeabilize with a detergent (e.g., 0.1% Triton X-100).
-
Incubate with a primary antibody against LC3, followed by a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Visualize and quantify the formation of LC3 puncta (autophagosomes) using a fluorescence microscope. An increase in the number of puncta per cell indicates an induction of autophagy.
-
Anti-Cancer Activity of Kartogenin in Prostate Cancer
Recent studies have highlighted a novel anti-cancer role for Kartogenin, specifically in inhibiting the growth of androgen receptor (AR)-expressing prostate cancer cells.
Quantitative Data on Anti-Cancer Effects
| Cell Line | KGN Concentration | Treatment Duration | Effect | Magnitude of Effect | Reference |
| LNCaP (AR-positive) | 100 µM | 72 hours | Inhibition of cell viability | Significant reduction | |
| 22Rv1 (AR-positive) | 100 µM | 72 hours | Inhibition of cell viability | Significant reduction | |
| PC-3 (AR-negative) | 100 µM | 72 hours | No significant effect on cell viability | - | |
| LNCaP | 100 µM | 24 hours | Decreased AR nuclear localization | Observed | |
| LNCaP | 100 µM | 24 hours | Decreased PSA expression | Observed |
Signaling Pathway in Kartogenin-Mediated Anti-Cancer Activity
Kartogenin's anti-proliferative effect in prostate cancer cells is primarily mediated through the activation of the Smad2 signaling pathway, a component of the Transforming Growth Factor-β (TGF-β) signaling cascade. This activation appears to be linked to a decrease in the nuclear localization of the androgen receptor, a key driver of prostate cancer progression.
Experimental Protocols
2.3.1. Prostate Cancer Cell Viability Assay
-
Cell Culture: Culture human prostate cancer cell lines (e.g., LNCaP, 22Rv1, PC-3) in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Cell Seeding: Seed cells into 96-well plates at a suitable density.
-
Kartogenin Treatment: After 24 hours, treat the cells with Kartogenin (100 µM) or vehicle control.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Measure cell viability using a standard assay such as the MTT or WST-1 assay, which quantifies mitochondrial metabolic activity.
2.3.2. Western Blot Analysis for Signaling Proteins
-
Cell Lysis: Treat prostate cancer cells with KGN for the desired time points (e.g., 0, 15, 30, 60 minutes for phosphorylation events). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total Smad2, phospho-Smad2, AR, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Role of Kartogenin in Tissue Regeneration and Repair
Beyond bone, Kartogenin has shown promise in promoting the regeneration and repair of other tissues, including skin, tendons, and hair follicles.
Wound Healing
Kartogenin has been found to promote the synthesis of type I collagen, a major component of the extracellular matrix in skin, by activating the Smad4/Smad5 pathway within the TGF-β signaling cascade. This suggests its potential as a therapeutic agent to accelerate wound healing.
Tendon and Ligament Repair
KGN enhances the proliferation of tendon stem cells and promotes the healing of injured tendon-bone junctions. This is particularly relevant for improving the outcomes of surgeries for tendon and ligament injuries.
Hair Follicle Growth
Kartogenin has been shown to regulate the hair growth cycle by inhibiting the TGF-β2/Smad signaling pathway. This pathway is known to promote the catagen (regression) phase of the hair follicle. By inhibiting this pathway, KGN may prolong the anagen (growth) phase, suggesting its potential use in treatments for hair loss.
Quantitative Data on Tissue Regeneration
| Tissue/Cell Type | KGN Concentration | Effect | Marker/Assay | Reference |
| Human Dermal Fibroblasts | Not specified | Increased Collagen I synthesis | Western Blot | |
| Rabbit Tendon Stem Cells | Concentration-dependent | Enhanced proliferation | Cell proliferation assay | |
| Human Outer Root Sheath Cells | 1 µM | Downregulation of TGF-β2, p-Smad2, p-Smad3 | Western Blot |
Signaling Pathway in Hair Follicle Regulation
Experimental Protocols
3.6.1. In Vitro Wound Healing (Scratch) Assay
-
Cell Culture: Grow a confluent monolayer of human dermal fibroblasts or keratinocytes in a culture plate.
-
Creating the "Wound": Use a sterile pipette tip to create a linear scratch in the cell monolayer.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Kartogenin or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.
-
Analysis: Measure the width or area of the scratch at each time point to quantify the rate of cell migration and wound closure.
Cardioprotective Effects of Kartogenin
Emerging evidence suggests that Kartogenin possesses cardioprotective properties, particularly in the context of doxorubicin-induced cardiotoxicity.
Quantitative Data on Cardioprotective Effects
| Cell Line/Model | Stressor | KGN Concentration | Effect | Marker/Assay | Reference |
| H9c2 cardiomyocytes | Doxorubicin (B1662922) (1 µM) | 10 µM | Increased cell viability | CCK-8 assay | |
| H9c2 cardiomyocytes | Doxorubicin (1 µM) | 10 µM | Reduced ROS production | DCFH-DA staining | |
| H9c2 cardiomyocytes | Doxorubicin (1 µM) | 10 µM | Reduced mitochondrial damage | MitoTracker staining |
Mechanism of Cardioprotection
Kartogenin's cardioprotective effects are attributed to its ability to alleviate oxidative stress and protect mitochondrial function. Doxorubicin, a common chemotherapy agent, is known to induce cardiotoxicity by generating reactive oxygen species (ROS) and damaging mitochondria in cardiomyocytes. KGN appears to counteract these detrimental effects.
Experimental Protocols
4.3.1. Assessment of Cardiotoxicity in H9c2 Cells
-
Cell Culture: Culture H9c2 rat cardiomyoblasts in DMEM with 10% FBS.
-
Treatment: Pre-treat cells with Kartogenin (e.g., 10 µM) for a specified time (e.g., 2 hours) before exposing them to doxorubicin (e.g., 1 µM) for 24 hours.
-
Cell Viability Assay: Measure cell viability using the CCK-8 assay.
-
ROS Detection: Use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels by fluorescence microscopy or flow cytometry.
-
Mitochondrial Membrane Potential Assay: Use a dye such as JC-1 to assess changes in mitochondrial membrane potential, an indicator of mitochondrial health.
Other Reported Biological Activities
-
Intervertebral Disk Degeneration: Kartogenin has been shown to enhance the accumulation of lubricin, a key lubricating glycoprotein (B1211001) in synovial fluid and on the surface of cartilage, which may help in slowing down the degeneration of intervertebral disks.
-
Anti-Osteogenic Effects: In the context of promoting a pure chondrogenic lineage from MSCs, KGN has been reported to suppress osteogenesis by inhibiting the β-catenin/RUNX2 pathway. This dual activity highlights the context-dependent nature of KGN's effects.
Future Directions and Conclusion
The biological functions of Kartogenin are more diverse than initially recognized. Its activities in osteogenesis, cancer, tissue repair, and cardioprotection open up new avenues for therapeutic development. Further research is warranted to fully elucidate the molecular mechanisms underlying these non-chondrogenic effects and to explore their translational potential in preclinical and clinical settings. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to build upon the current understanding of this multifaceted molecule. While the roles of Kartogenin in neurogenesis and cardiomyogenesis are not yet well-defined in the existing literature, the broad spectrum of its activities suggests that these may be fruitful areas for future investigation.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies with Kartogenin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Kartogenin (KGN) in in vitro studies, with a focus on inducing chondrogenesis in mesenchymal stem cells (MSCs). The following sections detail the preparation of KGN for experimental use, summarize effective concentrations and treatment durations, provide detailed experimental protocols, and illustrate the key signaling pathways involved in KGN's mechanism of action.
Preparation of Kartogenin for In Vitro Use
Kartogenin is a small heterocyclic molecule known for its poor solubility in aqueous solutions, which is a critical consideration for its application in cell culture.[1] The standard and widely adopted method for preparing KGN for in vitro experiments involves the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent.
Protocol for Preparation of Kartogenin Stock Solution:
-
Materials:
-
Kartogenin (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile pipette tips
-
-
Procedure for a 10 mM Stock Solution:
-
Aseptically weigh the desired amount of Kartogenin powder. The molecular weight of Kartogenin is 317.34 g/mol .[4]
-
Dissolve the weighed Kartogenin in an appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.1734 mg of Kartogenin in 1 mL of DMSO.
-
Gently vortex or pipette up and down to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
-
Important Considerations:
-
Final DMSO Concentration: When diluting the KGN stock solution in cell culture medium, ensure the final concentration of DMSO is non-toxic to the cells. Typically, a final DMSO concentration of less than 0.1% (v/v) is recommended.
-
Solubility: Kartogenin is readily soluble in DMSO, with a reported solubility of up to 63 mg/mL (~198 mM).[4] It is considered insoluble in water.
-
Stability: Kartogenin is stable at room temperature for shipping and can be stored as a powder. Stock solutions in DMSO should be stored at low temperatures to maintain stability.
Quantitative Data Summary
The effective concentration of Kartogenin can vary depending on the cell type and the specific experimental objective. The following tables summarize the reported effective concentrations and treatment durations for in vitro studies.
Table 1: Effective Concentrations of Kartogenin for In Vitro Chondrogenesis of Mesenchymal Stem Cells (MSCs)
| Cell Type | Concentration Range | Optimal Concentration | Outcome | Reference |
| Human Bone Marrow MSCs (hBMSCs) | 0.1 - 100 µM | 10 µM | Enhanced proliferation and chondrogenic differentiation | |
| Human MSCs (hMSCs) | 1 - 10 µM | Not specified | Induced proliferation and differentiation | |
| Rabbit Bone Marrow MSCs | 1 nM - 5 µM | Not specified | Induced chondrogenic differentiation | |
| Rat Bone Marrow MSCs | 10 - 150 nM | 100 nM | Promoted chondrogenic differentiation |
Table 2: Treatment Durations for In Vitro Chondrogenesis Assays
| Assay | Duration | Cell Type | Reference |
| Chondrogenic Gene Expression (Sox9, Col2a1, Acan) | 7 - 21 days | Rat MSCs | |
| Glycosaminoglycan (GAG) and Proteoglycan Production | 21 days | Human BMSCs | |
| Type II Collagen Deposition | 21 days | Rat MSCs | |
| Pellet Culture for Cartilaginous Tissue Formation | 3 weeks | Rat Fibrocartilage Stem Cells |
Experimental Protocols
Protocol 1: In Vitro Chondrogenic Differentiation of Mesenchymal Stem Cells (MSCs)
This protocol outlines the induction of chondrogenesis in a pellet culture system, a common method to mimic the cellular condensation that occurs during cartilage development.
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
MSC Growth Medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Chondrogenic Differentiation Medium:
-
High-glucose DMEM
-
100 nM Dexamethasone
-
50 µg/mL Ascorbate-2-phosphate
-
1% ITS+ Premix (Insulin-Transferrin-Selenium)
-
10 ng/mL TGF-β1 (optional, but often used as a positive control or in combination)
-
-
Kartogenin stock solution (10 mM in DMSO)
-
Sterile 15 mL polypropylene (B1209903) conical tubes
-
Centrifuge
Procedure:
-
Cell Seeding:
-
Culture MSCs to 80-90% confluency in MSC Growth Medium.
-
Harvest the cells using trypsin-EDTA and neutralize with growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in Chondrogenic Differentiation Medium to a concentration of 5 x 10^5 cells/mL.
-
-
Pellet Formation:
-
Aliquot 0.5 mL of the cell suspension (2.5 x 10^5 cells) into each sterile 15 mL conical tube.
-
Centrifuge the tubes at 500 x g for 5 minutes to form a cell pellet at the bottom.
-
Loosen the caps (B75204) of the tubes to allow for gas exchange.
-
-
Induction of Chondrogenesis:
-
Prepare Chondrogenic Differentiation Medium with the desired final concentration of Kartogenin (e.g., 100 nM or 10 µM). Ensure the final DMSO concentration is below 0.1%. A control group with only the vehicle (DMSO) should be included.
-
Carefully aspirate the old medium from the tubes without disturbing the pellets.
-
Gently add 1 mL of the KGN-containing or control Chondrogenic Differentiation Medium to each tube.
-
-
Culture and Maintenance:
-
Incubate the tubes at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days for the duration of the experiment (typically 21 days).
-
-
Analysis:
-
After the culture period, the pellets can be harvested for various analyses, including:
-
Histology: Fix the pellets in 4% paraformaldehyde, embed in paraffin, section, and stain with Safranin O for glycosaminoglycans and immunohistochemistry for type II collagen.
-
Biochemical Assays: Digest the pellets to quantify DNA content, glycosaminoglycan (GAG) content (e.g., using the DMMB assay), and collagen content.
-
Gene Expression Analysis: Extract RNA from the pellets for RT-qPCR analysis of chondrogenic marker genes such as SOX9, COL2A1, and ACAN.
-
-
Protocol 2: Assessment of Kartogenin's Chondroprotective Effects
This protocol describes how to evaluate the ability of Kartogenin to protect chondrocytes from inflammatory cytokine-induced degradation.
Materials:
-
Primary chondrocytes or a chondrocyte cell line
-
Chondrocyte Culture Medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Recombinant human Interleukin-1 beta (IL-1β)
-
Kartogenin stock solution (10 mM in DMSO)
-
Reagents for analysis (e.g., Griess reagent for nitric oxide, ELISA kits for MMPs and GAGs)
-
96-well and 24-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed chondrocytes in culture plates at a density appropriate for the planned assays (e.g., 1 x 10^4 cells/well in a 96-well plate for viability assays, or 2 x 10^5 cells/well in a 24-well plate for other assays).
-
Allow the cells to adhere and grow to confluency.
-
-
Treatment:
-
Starve the cells in serum-free medium for 12-24 hours before treatment.
-
Prepare treatment media containing:
-
Control (vehicle only)
-
IL-1β alone (e.g., 10 ng/mL)
-
IL-1β + varying concentrations of Kartogenin (e.g., 0.1, 1, 10 µM)
-
Kartogenin alone at the highest concentration
-
-
Aspirate the starvation medium and add the treatment media to the respective wells.
-
-
Incubation:
-
Incubate the plates for the desired time period (e.g., 24-48 hours).
-
-
Analysis:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent as an indicator of NO production.
-
Matrix Metalloproteinase (MMP) Activity: Collect the culture supernatant and measure the levels of specific MMPs (e.g., MMP-13) using ELISA or activity assays.
-
Glycosaminoglycan (GAG) Release: Quantify the amount of sulfated GAGs released into the culture medium using the DMMB assay.
-
Gene Expression: Lyse the cells to extract RNA and perform RT-qPCR to analyze the expression of catabolic genes (MMP13, ADAMTS5) and anabolic genes (COL2A1, ACAN).
-
Cell Viability: Assess cell viability using assays such as MTT or AlamarBlue.
-
Signaling Pathways and Mechanisms of Action
Kartogenin promotes chondrogenesis and exerts its chondroprotective effects through the modulation of several key signaling pathways.
The Primary CBFβ-RUNX1 Signaling Pathway
The primary mechanism of action of Kartogenin involves its interaction with filamin A, a cytoplasmic actin-binding protein. This interaction disrupts the binding of filamin A to the core-binding factor beta (CBFβ), leading to the nuclear translocation of CBFβ. In the nucleus, CBFβ forms a complex with the transcription factor RUNX1, which in turn activates the transcription of chondrogenesis-related genes.
Caption: Kartogenin's primary mechanism via the CBFβ-RUNX1 pathway.
TGF-β/Smad Signaling Pathway
Kartogenin has also been shown to modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is crucial for chondrocyte differentiation and matrix production. KGN can influence the phosphorylation of Smad proteins, which are key downstream effectors of TGF-β signaling.
Caption: Modulation of the TGF-β/Smad pathway by Kartogenin.
Experimental Workflow for In Vitro Chondrogenesis
The following diagram illustrates a typical experimental workflow for investigating the effects of Kartogenin on MSC chondrogenesis.
Caption: Workflow for in vitro chondrogenesis studies with Kartogenin.
References
Application Notes: Kartogenin in 3D Culture Models for Cartilage Engineering
Introduction
Articular cartilage possesses a limited capacity for self-repair, making injuries and degenerative conditions like osteoarthritis significant clinical challenges.[1][2] Cartilage tissue engineering has emerged as a promising strategy, often utilizing mesenchymal stem cells (MSCs), supportive scaffolds, and bioactive factors to regenerate damaged tissue.[1][3] Kartogenin (KGN), a small, heterocyclic molecule, has been identified as a potent chondrogenic agent that can induce the differentiation of MSCs into chondrocytes.[4] Unlike traditional protein-based growth factors, KGN offers excellent stability, cost-effectiveness, and ease of storage, making it an attractive molecule for clinical applications. This document provides detailed application notes and protocols for utilizing Kartogenin in 3D culture models to promote chondrogenesis for cartilage engineering applications.
Mechanism of Action
KGN primarily promotes chondrogenesis by modulating intracellular signaling pathways. The most well-documented mechanism involves the disruption of the interaction between Filamin A (FLNA) and core-binding factor beta (CBFβ). KGN binds to FLNA, causing the release of CBFβ, which then translocates to the nucleus. In the nucleus, CBFβ forms a complex with the transcription factor RUNX1, which activates the expression of key chondrogenic genes, including SOX9, Type II Collagen (COL2A1), and Aggrecan (ACAN).
Additionally, KGN has been shown to influence other signaling pathways critical for cartilage development and homeostasis:
-
Smad Pathway: KGN can activate the BMP-7/Smad5 pathway and the Smad1/5/9 signaling pathway, both of which are crucial for chondrogenesis. It may also enhance the chondroprotective effects of TGF-β by stimulating the Smad2/3 pathway while inhibiting hypertrophy via the Smad1/5/8 pathway.
-
PI3K-Akt Pathway: The KGN degradation product, 4-aminobiphenyl (B23562) (4-ABP), can activate the PI3K-Akt pathway, which is involved in chondrocyte proliferation and differentiation.
-
IL-6/STAT3 Pathway: KGN can stimulate the proliferation and differentiation of cartilage stem/progenitor cells through the IL-6/Stat3 signaling pathway.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of Kartogenin for cartilage engineering.
Table 1: Effect of Kartogenin Concentration on Chondrogenesis in 3D Culture
| Cell Type | 3D Culture System | KGN Concentration | Duration | Key Outcomes | Reference |
| Rabbit Bone Marrow MSCs (RBMSCs) | Injectable CMC/DACNC Hydrogel | 100 nM | 21 days | Most significant increase in cartilage matrix secretion (Safranin-O staining). | |
| Rat MSCs (rMSCs) | Tri-copolymer porous scaffold | 1.0 µM | 7 days | Significant upregulation of Acan, Col2a1, and Sox9 gene expression compared to 2D culture. | |
| Human Bone Marrow MSCs (hBMSCs) | Recombinant collagen/chitosan hydrogel | Not specified, released from nanoparticles | 14 days | Significantly enhanced expression of Collagen II and glycosaminoglycan (GAG). | |
| Bone Marrow Stromal Cells (BMSCs) | PLGA(KGN)/CECM composite scaffold | Not specified, slow release | 28 days | Significantly higher total amounts of Type II Collagen and GAG compared to control. | |
| Cartilage Progenitor Cells (CPCs) | Micromass culture | 100 nM - 1 µM | 3-10 days | Significant, dose-dependent increase in GAG production; increased SOX9 and COL2 expression. |
Table 2: Comparative Efficacy of Kartogenin and TGF-β1
| Cell Type | Culture Condition | Treatment | Duration | Gene Expression Results | Reference |
| Rat MSCs (rMSCs) | 2D Culture | 1.0 µM KGN | 21 days | Acan & Sox9: Significantly higher than TGF-β1 group. Col2a1: Slightly lower than TGF-β1 group. | |
| Rat MSCs (rMSCs) | 2D Culture | 10 ng/mL TGF-β1 | 21 days | Acan & Sox9: Significantly lower than KGN group. Col2a1: Slightly higher than KGN group. |
Experimental Protocols
The following protocols provide a generalized workflow for inducing chondrogenesis of MSCs in a 3D hydrogel culture system using Kartogenin.
Protocol 1: Preparation of MSC-Laden Hydrogel Constructs
This protocol describes the encapsulation of MSCs in a hydrogel scaffold suitable for chondrogenic differentiation.
Materials:
-
Mesenchymal Stem Cells (MSCs) (e.g., bone marrow-derived)
-
Basal culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Sterile hydrogel precursor solution (e.g., carboxymethyl chitosan, alginate, collagen)
-
Sterile crosslinking agent (e.g., aldehyde-modified cellulose (B213188) nanocrystals, calcium chloride)
-
Sterile PBS
-
Trypsin-EDTA
Procedure:
-
Culture MSCs in T75 flasks with basal medium until they reach 80-90% confluency.
-
Aspirate the medium, wash cells with sterile PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with basal medium and centrifuge the cell suspension to obtain a cell pellet.
-
Resuspend the cell pellet in a small volume of basal medium and perform a cell count (e.g., using a hemocytometer).
-
Prepare the hydrogel precursor solution according to the manufacturer's instructions.
-
Gently mix the MSCs with the hydrogel precursor solution to achieve a final cell density of approximately 1-5 x 10⁶ cells/mL.
-
Dispense the cell-laden hydrogel precursor into molds or well plates.
-
Add the crosslinking agent to induce gelation. Allow the constructs to solidify at 37°C for the recommended time (typically 15-30 minutes).
-
Once solidified, gently wash the constructs with sterile PBS to remove any unreacted crosslinker.
Protocol 2: KGN-Mediated Chondrogenic Differentiation
This protocol details the induction of chondrogenesis using a KGN-supplemented medium.
Materials:
-
MSC-laden hydrogel constructs
-
Chondrogenic basal medium (DMEM-high glucose, 1% Penicillin-Streptomycin, 100 µg/mL sodium pyruvate, 40 µg/mL L-proline, 50 µg/mL L-ascorbic acid-2-phosphate, 1X ITS+ Premix)
-
Kartogenin (KGN) stock solution (e.g., 10 mM in DMSO)
-
Sterile multi-well culture plates
Procedure:
-
Prepare the complete chondrogenic induction medium. From the KGN stock solution, add the required volume to the chondrogenic basal medium to achieve the desired final concentration (e.g., 100 nM or 1 µM).
-
Note: A vehicle control group should be prepared using an equivalent volume of DMSO without KGN.
-
-
Place the MSC-laden hydrogel constructs into the wells of a sterile culture plate.
-
Add a sufficient volume of the complete chondrogenic induction medium (with or without KGN) to fully submerge the constructs.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
Replace the culture medium every 2-3 days for the duration of the experiment (e.g., 14, 21, or 28 days).
-
At designated time points, harvest the constructs for analysis as described in Protocol 3.
Protocol 3: Analysis of Chondrogenic Differentiation
This protocol provides methods for evaluating the extent of chondrogenesis in the 3D constructs.
A. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
Harvest hydrogel constructs at desired time points (e.g., day 7, 14).
-
If necessary, digest the hydrogel matrix using an appropriate enzyme or release cells by incubation in a glycine (B1666218) solution (100 mg/mL) to create a cell pellet.
-
Extract total RNA from the cell pellet using a commercial RNA extraction kit (e.g., RNeasy Mini Kit) following the manufacturer's protocol.
-
Quantify RNA concentration and assess purity (e.g., using a NanoDrop spectrophotometer).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using a suitable master mix and specific primers for chondrogenic marker genes (e.g., SOX9, COL2A1, ACAN) and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
B. Histological Staining for Glycosaminoglycans (GAGs)
-
Fix the harvested hydrogel constructs in 4% paraformaldehyde overnight.
-
Dehydrate the constructs through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.
-
Section the paraffin-embedded blocks into 5 µm thick slices.
-
Deparaffinize and rehydrate the sections.
-
Stain with Safranin-O (for GAGs, which will appear red/orange) or Toluidine Blue (GAGs will appear purple).
-
Counterstain with Fast Green (for Safranin-O) or Hematoxylin as needed.
-
Dehydrate, mount, and visualize the sections under a light microscope to assess the distribution and intensity of GAG staining.
C. Immunohistochemistry (IHC) for Collagen Type II
-
Prepare sections as described for histological staining (Steps 1-4).
-
Perform antigen retrieval using an appropriate method (e.g., enzymatic digestion with pepsin or heat-induced epitope retrieval).
-
Block non-specific binding sites using a blocking solution (e.g., 5% goat serum in PBS).
-
Incubate the sections with a primary antibody specific for Collagen Type II overnight at 4°C.
-
Wash the sections and incubate with a corresponding biotinylated secondary antibody.
-
Apply an enzyme conjugate (e.g., streptavidin-HRP) and develop the signal with a suitable chromogen (e.g., DAB), which will produce a brown stain.
-
Counterstain with hematoxylin, dehydrate, mount, and visualize under a microscope.
References
- 1. Kartogenin Enhances Chondrogenic Differentiation of MSCs in 3D Tri-Copolymer Scaffolds and the Self-Designed Bioreactor System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cartilage Extracellular Matrix Scaffold With Kartogenin-Encapsulated PLGA Microspheres for Cartilage Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. clinmedjournals.org [clinmedjournals.org]
Application Notes and Protocols for In Vivo Administration of Kartogenin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration methods for Kartogenin (B1673300) (KGN), a small molecule known for its chondrogenic and chondroprotective properties. The following protocols and data are compiled from various studies to guide researchers in designing their animal model experiments for cartilage repair and osteoarthritis treatment.
Overview of In vivo Administration Strategies
Kartogenin has been successfully administered in various animal models, primarily to investigate its efficacy in cartilage regeneration and osteoarthritis (OA) mitigation. The most common route of administration is intra-articular (IA) injection, which delivers KGN directly to the site of action. However, oral administration has also been explored. To overcome challenges such as rapid clearance and low bioavailability, KGN is often incorporated into delivery systems like nanoparticles and hydrogels.
Quantitative Data Summary
The following tables summarize the quantitative parameters for KGN administration as reported in several key studies.
Table 1: Intra-Articular Administration of Kartogenin in Rodent Models of Osteoarthritis
| Animal Model | KGN Concentration | Volume | Frequency | Duration | Vehicle | Key Findings |
| Rat (ACLT-induced OA) | 125 µM | 50 µl | Weekly | 12 weeks | Saline with DMSO | Prevented cartilage degradation and subchondral bone changes.[1] |
| Rat (MIA-induced OA) | 100 µM | Not Specified | 1 and 5 days post-MIA injection | 5 days | Saline | Decreased pain severity and joint destruction.[2] |
| Rat (TMJOA) | 100 nM | 50 µl | Weekly | 8 weeks | Not Specified | Attenuated cartilage degeneration and subchondral bone resorption.[3] |
| Mouse (Collagenase-induced & Surgical OA) | 10 µM | Not Specified | Not Specified | Not Specified | Not Specified | Promoted cartilage regeneration and improved weight-bearing.[4] |
ACLT: Anterior Cruciate Ligament Transection; MIA: Monosodium Iodoacetate; TMJOA: Temporomandibular Joint Osteoarthritis
Table 2: Administration of Kartogenin in Other Animal Models and Delivery Systems
| Animal Model | Administration Method | KGN Concentration/Dose | Frequency | Duration | Delivery System/Vehicle | Key Findings |
| Rabbit (Cartilage Defect) | Intra-articular injection | 10 µM TGF-β3 + 10 µM KGN | Once a week | 3 weeks | Isotonic saline | Synergistic effect promoting chondrogenesis and cartilage repair.[5] |
| Rat (Tendon-bone junction injury) | Local injection | 100 µM | Single injection | Not Specified | Saline | Induced cartilage-like tissue formation.[6] |
| Mouse | Oral, Intravenous, Intra-articular | Not Specified | Not Specified | Not Specified | Not Specified | The hydrolysis product 4-aminobiphenyl (B23562) (4-ABP) was detected in cartilage after administration.[7] |
| Rat | Intra-articular injection | Not Specified | Not Specified | > 3 weeks | Chitosan-conjugated nanoparticles | Reduced cartilage degeneration.[8] |
Experimental Protocols
Protocol for Intra-Articular Injection of Kartogenin in a Rat Model of Osteoarthritis
This protocol is based on a study using the anterior cruciate ligament transection (ACLT) model in rats.[1]
Materials:
-
Kartogenin (KGN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline
-
Insulin syringes with 29-31G needles
-
Anesthesia (e.g., isoflurane)
-
Animal clippers and surgical preparation solutions
Procedure:
-
Preparation of KGN Solution:
-
Prepare a stock solution of KGN by dissolving it in DMSO.
-
For a final injection concentration of 125 µM, dilute the stock solution with sterile saline to the desired concentration. Ensure the final DMSO concentration is minimal to avoid toxicity.
-
-
Animal Preparation:
-
Anesthetize the rat using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Shave the fur around the knee joint of the operated limb.
-
Aseptically prepare the injection site using povidone-iodine and alcohol swabs.
-
-
Intra-Articular Injection:
-
Position the rat on its back with the knee flexed at a 90-degree angle.
-
Palpate the patellar tendon and the tibial plateau.
-
Insert a 29-31G needle into the joint space, either medial or lateral to the patellar tendon.
-
Slowly inject 50 µl of the 125 µM KGN solution into the joint capsule.
-
Withdraw the needle and gently flex and extend the knee a few times to distribute the solution within the joint.
-
-
Post-Procedure Care:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Provide appropriate post-operative analgesia as per institutional guidelines.
-
Repeat the injection weekly for the duration of the study (e.g., 12 weeks).
-
Protocol for Oral Administration of Kartogenin in Mice
While less common, oral administration has been investigated to assess the systemic distribution and metabolism of KGN.[7]
Materials:
-
Kartogenin (KGN)
-
Appropriate vehicle for oral gavage (e.g., corn oil, carboxymethylcellulose solution)
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Animal scale
Procedure:
-
Preparation of KGN Suspension/Solution:
-
Based on the required dosage (mg/kg), weigh the appropriate amount of KGN.
-
Suspend or dissolve the KGN in the chosen vehicle. Sonication may be required to achieve a uniform suspension.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the exact volume to be administered.
-
Gently restrain the mouse, ensuring it is calm to prevent injury.
-
Insert the gavage needle gently into the esophagus. Ensure the needle tip does not enter the trachea.
-
Slowly administer the prepared KGN suspension/solution.
-
-
Post-Procedure Monitoring:
-
Observe the animal for any signs of distress or adverse reactions following the gavage.
-
Return the animal to its cage and provide access to food and water.
-
Signaling Pathways and Experimental Workflows
Kartogenin Signaling Pathway in Chondrogenesis
Kartogenin promotes chondrogenesis primarily by modulating the RUNX1 transcription factor. It binds to filamin A, disrupting its interaction with core-binding factor β (CBFβ). This allows CBFβ to translocate to the nucleus and bind to RUNX1, initiating the transcription of chondrogenic genes.[7] Other pathways, including the BMP-7/Smad5 and IL-6/Stat3 pathways, have also been implicated in KGN-induced chondrogenesis.[9]
Caption: Kartogenin's signaling pathways in promoting chondrogenesis.
Experimental Workflow for In Vivo KGN Administration and Analysis
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of KGN in an animal model of osteoarthritis.
Caption: A typical experimental workflow for in vivo KGN studies.
Important Considerations
-
Vehicle Selection: KGN is hydrophobic and has poor water solubility.[9][10] DMSO is commonly used to dissolve KGN, but the final concentration should be kept low to avoid cytotoxicity. The use of delivery systems like nanoparticles or hydrogels can improve solubility and provide sustained release.[10][11]
-
Dosage and Frequency: The optimal concentration of KGN can vary depending on the cell type and the animal model.[9] For instance, mesenchymal stem cells (MSCs) respond optimally to 10 µM, while tendon stem cells show the best proliferative response at 100 µM.[9] Frequent injections may be necessary due to the rapid clearance of small molecules from the joint.[12]
-
Animal Model: The choice of animal model is critical and should align with the research question. Surgically induced models like ACLT mimic post-traumatic OA, while chemically induced models like MIA are useful for studying pain and inflammation.[2][4]
-
Metabolism: Studies have shown that KGN can be hydrolyzed to 4-aminobiphenyl (4-ABP) and phthalic acid. Interestingly, 4-ABP has been detected in the cartilage and appears to mediate some of the regenerative effects of KGN.[7] This metabolic profile should be considered when interpreting results.
These application notes and protocols are intended to serve as a starting point for researchers. It is crucial to adapt these methods to specific experimental designs and to adhere to all institutional and national guidelines for animal care and use.
References
- 1. Kartogenin Treatment Prevented Joint Degeneration in a Rodent Model of Osteoarthritis: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kartogenin inhibits pain behavior, chondrocyte inflammation, and attenuates osteoarthritis progression in mice through induction of IL-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Intra-articular injection of kartogenin promotes fibrocartilage stem cell chondrogenesis and attenuates temporomandibular joint osteoarthritis progression [frontiersin.org]
- 4. clinmedjournals.org [clinmedjournals.org]
- 5. Combination of kartogenin and transforming growth factor-β3 supports synovial fluid-derived mesenchymal stem cell-based cartilage regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ors.org [ors.org]
- 7. Kartogenin hydrolysis product 4-aminobiphenyl distributes to cartilage and mediates cartilage regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of kartogenin for the treatment of cartilage defects: current practice and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kartogenin delivery systems for biomedical therapeutics and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanomedicine-Driven Approaches for Kartogenin Delivery: Advancing Chondrogenic Differentiation and Cartilage Regeneration in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Single-Dose Intra-Cartilage Delivery of Kartogenin Using a Cationic Multi-Arm Avidin Nanocarrier Suppresses Cytokine-Induced Osteoarthritis-Related Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assaying Chondrogenic Differentiation Induced by Kartogenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kartogenin (B1673300) (KGN) is a small heterocyclic molecule that has been identified as a potent inducer of chondrogenesis, the process of cartilage formation.[1][2][3] It promotes the differentiation of mesenchymal stem cells (MSCs) into chondrocytes, the cells responsible for producing and maintaining the cartilaginous matrix.[2][3] The mechanism of action of Kartogenin involves the disruption of the interaction between Filamin A (FLNA) and core-binding factor β (CBFβ). This allows CBFβ to translocate to the nucleus and form a complex with the transcription factor RUNX1, which in turn activates the transcription of key chondrogenic genes. This document provides detailed protocols for inducing chondrogenic differentiation with Kartogenin and for assaying the extent of this differentiation through various quantitative and qualitative methods.
Mechanism of Action: Kartogenin Signaling Pathway
Kartogenin promotes chondrogenesis by modulating the CBFβ-RUNX1 transcriptional program. In unstimulated cells, CBFβ is sequestered in the cytoplasm through its interaction with Filamin A. Kartogenin binds to Filamin A, causing the release of CBFβ. The freed CBFβ then translocates into the nucleus and partners with RUNX1, a key transcription factor in skeletal development. The CBFβ-RUNX1 complex then binds to the promoter regions of chondrogenic target genes, such as SOX9, collagen type II (COL2A1), and aggrecan (ACAN), to drive their expression and promote chondrocyte differentiation. Some studies also suggest the involvement of other pathways, such as the BMP/Smad and PI3K/Akt pathways, in KGN-induced chondrogenesis.
Caption: Kartogenin signaling pathway in chondrogenesis.
Experimental Workflow
A typical workflow for assessing Kartogenin-induced chondrogenesis involves cell culture, induction of differentiation, and subsequent analysis using various assays.
Caption: General experimental workflow for assaying chondrogenesis.
Data Presentation
The following tables summarize quantitative data on the effects of Kartogenin on chondrogenic markers.
Table 1: Gene Expression Analysis of Chondrogenic Markers
| Gene | Cell Type | Kartogenin Concentration | Fold Change vs. Control | Time Point | Reference |
| SOX9 | Human Cartilage Progenitor Cells | 1 µM | ~2.5 | Day 3 | |
| Human Cartilage Progenitor Cells | 1 µM | ~3.0 | Day 10 | ||
| Rat Mesenchymal Stem Cells | 1 µM | Significant upregulation | Day 7 | ||
| COL2A1 | Human Cartilage Progenitor Cells | 1 µM | ~4.0 | Day 3 | |
| Human Cartilage Progenitor Cells | 1 µM | ~6.0 | Day 10 | ||
| Rat Mesenchymal Stem Cells | 1 µM | Significant upregulation | Day 7 | ||
| ACAN | Rat Mesenchymal Stem Cells | 1 µM | Significant upregulation | Day 7 | |
| Rat Mesenchymal Stem Cells | 1 µM | Significant upregulation | Day 14 |
Table 2: Glycosaminoglycan (GAG) Production
| Cell Type | Kartogenin Concentration | % Increase in GAG vs. Control | Time Point | Reference |
| Human Cartilage Progenitor Cells | 1 µM | Significant dose-dependent increase | Day 10 |
Experimental Protocols
Cell Culture and Chondrogenic Induction
This protocol describes the culture of mesenchymal stem cells and the induction of chondrogenesis using Kartogenin.
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Chondrogenic Differentiation Medium (serum-free)
-
Kartogenin (KGN)
-
Sterile culture plates or tubes
Procedure:
-
Culture MSCs in growth medium until they reach 80-90% confluency.
-
For pellet cultures, detach cells and resuspend at a density of 5 x 10^5 cells per 15 mL conical tube.
-
Centrifuge the cell suspension to form a pellet at the bottom of the tube.
-
Replace the growth medium with chondrogenic differentiation medium supplemented with the desired concentration of Kartogenin (typically 1-10 µM).
-
Culture the pellets for 7-21 days, changing the medium every 2-3 days.
-
Harvest pellets at desired time points for further analysis.
Histological Staining
This protocol is for staining sulfated glycosaminoglycans (GAGs), which are abundant in the cartilage matrix.
Materials:
-
Cell pellets or tissue sections
-
4% Paraformaldehyde (PFA) for fixation
-
3% Acetic Acid
-
1% Alcian Blue 8GX in 3% acetic acid, pH 2.5
-
Distilled water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Fix samples in 4% PFA for 15-30 minutes.
-
Wash twice with PBS.
-
Rinse with distilled water.
-
Incubate with 1% Alcian Blue solution for 30-45 minutes at room temperature.
-
Wash three times with distilled water to remove excess stain.
-
Image the samples using a light microscope. Blue staining indicates the presence of GAGs.
Safranin O stains proteoglycans in the cartilage matrix an orange-red color.
Materials:
-
Paraffin-embedded sections
-
Weigert's iron hematoxylin (B73222)
-
Fast Green solution
-
1% Acetic Acid
-
0.1% Safranin O solution
-
Ethanol (B145695) series (95%, 100%)
-
Xylene
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Stain with Weigert's iron hematoxylin for 10 minutes to stain nuclei.
-
Wash in running tap water.
-
Counterstain with Fast Green solution for 5 minutes.
-
Rinse briefly with 1% acetic acid.
-
Stain with 0.1% Safranin O solution for 5 minutes.
-
Dehydrate through an ethanol series and clear in xylene.
-
Mount with a resinous medium and coverslip. Cartilage will appear orange to red, nuclei black, and the background bluish-green.
Gene Expression Analysis by RT-qPCR
This protocol quantifies the expression of key chondrogenic genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., SOX9, COL2A1, ACAN) and a reference gene (e.g., GAPDH, ACTB).
-
qPCR instrument
Procedure:
-
Isolate total RNA from cell pellets according to the manufacturer's protocol of the RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the qPCR master mix, cDNA template, and specific primers for each gene.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the reference gene.
Protein Analysis by Western Blotting
This protocol detects the presence and relative abundance of specific chondrogenic proteins.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Collagen II, anti-Aggrecan)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cell pellets in lysis buffer to extract total protein.
-
Determine protein concentration using a protein assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to effectively induce and assay chondrogenic differentiation using Kartogenin. By employing these standardized methods, scientists can obtain reliable and reproducible data to advance the understanding of cartilage regeneration and develop novel therapeutic strategies for cartilage-related disorders.
References
Application Notes and Protocols: Immunohistochemistry for Collagen Type II in Kartogenin Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing and analyzing immunohistochemistry (IHC) for collagen type II in cartilage tissue following treatment with Kartogenin (KGN). This document includes detailed experimental protocols, a summary of expected quantitative results, and visualizations of the key signaling pathways involved.
Introduction to Kartogenin and Collagen Type II
Kartogenin, a small heterocyclic molecule, has emerged as a promising agent for cartilage repair and regeneration. It promotes the differentiation of mesenchymal stem cells (MSCs) into chondrocytes, the primary cell type in cartilage, and stimulates the production of essential extracellular matrix (ECM) components.[1][2] A key marker of chondrogenesis and healthy cartilage is the presence of collagen type II, the main structural protein in hyaline cartilage.[1][2] Immunohistochemistry is a vital technique to visualize and quantify the expression of collagen type II within the cartilage matrix, providing crucial evidence of KGN's efficacy.
Quantitative Data Summary
Kartogenin treatment has been shown to significantly upregulate the expression of chondrogenic markers, including collagen type II. The following tables summarize quantitative data from representative studies.
Table 1: Gene Expression Analysis of Chondrogenic Markers Following Kartogenin Treatment
| Gene | Cell Type | Treatment | Fold Change vs. Control | Reference |
| COL2A1 | Human Bone Marrow MSCs | 10 µM KGN | Increased Expression | [3] |
| COL2A1 | Rat Mesenchymal Stem Cells | 1 µM KGN (in 3D scaffold) | Significantly Upregulated | |
| Col-2a1 | Rat Bone Marrow MSCs | KGN | Significantly Upregulated | |
| SOX9 | Human Cartilage Progenitor Cells | KGN | Significantly Increased | |
| Aggrecan | Rat Bone Marrow MSCs | KGN | Significantly Upregulated |
Table 2: Semi-Quantitative Analysis of Collagen Type II Immunohistochemistry
| Study Type | Model | Treatment Group | Outcome | Reference |
| In vivo | Rat Temporomandibular Joint Osteoarthritis | KGN-treated | Increased percentage of Collagen II positive area | |
| In vitro | Human Bone Marrow MSCs | 10 µM KGN | Increased Collagen II staining in ECM | |
| In vivo | Canine Articular Cartilage Defect | BMSCs + Hyaluronic Acid | Increased Collagen II formation |
Signaling Pathways Activated by Kartogenin
Kartogenin induces chondrogenesis and collagen type II expression through the activation of several key signaling pathways. The primary mechanism involves the disruption of the interaction between Filamin A (FLNA) and core-binding factor β (CBFβ), allowing CBFβ to translocate to the nucleus and activate the RUNX1 transcription factor.
Caption: Kartogenin-induced chondrogenesis signaling pathway.
Additionally, Kartogenin has been shown to influence other pathways such as the BMP/Smad and PI3K-Akt pathways, which also play roles in chondrocyte differentiation and matrix production.
Experimental Protocols
Immunohistochemistry for Collagen Type II in Paraffin-Embedded Cartilage Sections
This protocol provides a detailed methodology for the detection of collagen type II in formalin-fixed, paraffin-embedded cartilage tissue sections.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., Pepsin or Trypsin solution)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody: Rabbit Anti-Collagen Type II (diluted in blocking buffer)
-
Biotinylated Goat Anti-Rabbit Secondary Antibody
-
Vectastain ABC Reagent (or similar HRP-conjugated streptavidin)
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin (B73222) (for counterstaining)
-
Mounting Medium
-
Microscope slides, coverslips, and staining jars
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate sections by sequential immersion in 100% ethanol (2 changes, 5 minutes each), 95% ethanol (2 changes, 5 minutes each), and 70% ethanol (5 minutes).
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval (Enzymatic Digestion):
-
This step is critical for unmasking the collagen epitope.
-
Prepare a fresh solution of 0.1% Trypsin or Pepsin in a pre-warmed buffer (37°C).
-
Incubate the slides with the enzyme solution for 10-20 minutes at 37°C in a humidified chamber. The optimal time may need to be determined empirically.
-
Rinse slides thoroughly with PBS (3 changes, 5 minutes each).
-
-
Endogenous Peroxidase Quenching:
-
Incubate sections in 3% hydrogen peroxide in PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer (do not rinse).
-
Incubate sections with the primary anti-collagen type II antibody at the recommended dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, bring slides to room temperature and rinse with PBS (3 changes, 5 minutes each).
-
Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Signal Amplification:
-
Incubate sections with the ABC reagent for 30 minutes at room temperature.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Detection:
-
Incubate sections with the DAB substrate solution until the desired brown color develops (typically 2-10 minutes). Monitor under a microscope to avoid overstaining.
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
Expected Results:
Positive staining for collagen type II will appear as a brown precipitate in the extracellular matrix of the cartilage. The intensity and distribution of the staining can be qualitatively assessed or semi-quantitatively analyzed using image analysis software.
Experimental Workflow Diagram
Caption: Immunohistochemistry workflow for collagen type II.
Troubleshooting and Considerations
-
No Staining: Ensure proper antigen retrieval, as this is a critical step for collagen. Check antibody concentrations and incubation times.
-
High Background: Inadequate blocking or insufficient washing between steps can lead to high background.
-
Tissue Detachment: Use positively charged slides to improve tissue adherence, especially with enzymatic antigen retrieval.
-
Controls: Always include a negative control (omitting the primary antibody) and a positive control (a tissue known to express collagen type II) to validate the staining.
By following these protocols and understanding the underlying principles, researchers can effectively utilize immunohistochemistry to evaluate the chondrogenic potential of Kartogenin and its role in promoting collagen type II production for cartilage repair.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Kartogenin Hydrophobicity in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the hydrophobicity of Kartogenin (B1673300) (KGN) in aqueous solutions.
Troubleshooting Guide
Issue: Kartogenin Precipitation in Aqueous Solutions
Researchers often encounter precipitation of Kartogenin when preparing aqueous solutions for in vitro and in vivo experiments. This is due to the inherent hydrophobic nature of the small molecule.[1][2] Kartogenin is readily soluble in dimethyl sulfoxide (B87167) (DMSO) but insoluble in water.[1][3] The following table summarizes common causes of precipitation and provides solutions to maintain Kartogenin solubility.
| Potential Cause | Observation | Recommended Solution | Underlying Principle |
| Direct dissolution in aqueous buffer | Immediate formation of a cloudy suspension or visible precipitate. | Dissolve Kartogenin in a small volume of 100% DMSO first to create a stock solution. Then, dilute the stock solution into the aqueous buffer to the final desired concentration. Ensure the final DMSO concentration is compatible with the experimental system (typically <0.5% for cell culture). | Kartogenin is soluble in the organic solvent DMSO. By creating a concentrated stock, it can be diluted into an aqueous phase where it may remain in solution at lower concentrations. |
| High final concentration in aqueous media | Precipitation occurs upon dilution of the DMSO stock solution into the aqueous buffer. | Lower the final concentration of Kartogenin in the aqueous solution. The effective concentration (EC50) for inducing chondrogenesis is approximately 100 nM, and concentrations up to 10 µM are often used in cell-based assays.[2][4] | The solubility of Kartogenin in aqueous solutions is limited. Exceeding this limit will cause the compound to precipitate out of solution. |
| Incompatibility with media components | Precipitation is observed after adding the Kartogenin stock solution to a complex medium, such as cell culture media containing serum. | Prepare the final Kartogenin solution in a simpler buffer (e.g., PBS) before adding it to the complex medium. Alternatively, consider using a solubilizing agent or a drug delivery system. | Components in complex media, such as proteins and salts, can interact with Kartogenin and reduce its solubility.[5][6] |
| Temperature fluctuations | Precipitation forms after the solution has been stored, particularly at lower temperatures. | Store Kartogenin solutions at room temperature or 37°C, depending on the experimental setup. Avoid repeated freeze-thaw cycles.[6] | The solubility of many compounds, including Kartogenin, is temperature-dependent. Lower temperatures can decrease solubility and lead to precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Kartogenin?
A1: The recommended solvent for initially dissolving Kartogenin is 100% dimethyl sulfoxide (DMSO).[1][3] Kartogenin is readily soluble in DMSO, which allows for the preparation of a concentrated stock solution that can then be diluted into aqueous buffers for experiments.
Q2: What is a safe concentration of DMSO to use in my cell culture experiments?
A2: For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to avoid cytotoxicity. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO without Kartogenin) in your experiments to account for any effects of the solvent.
Q3: My Kartogenin is still precipitating even at low concentrations. What can I do?
A3: If you are still observing precipitation, consider using a solubilization strategy. These methods are designed to enhance the apparent solubility of hydrophobic compounds in aqueous environments. Some common approaches include:
-
Co-solvents: For in vivo studies, a common formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[4]
-
Chemical Modification: The carboxyl group of Kartogenin can be chemically modified, for example, by covalent bonding to polyethylene (B3416737) glycol (PEG) or chitosan (B1678972), to improve its water solubility.[2]
-
Nanoparticle Encapsulation: Encapsulating Kartogenin into nanoparticles, such as those made from chitosan or PLGA (poly(lactic-co-glycolic acid)), can significantly improve its solubility and provide for sustained release.[1][7]
-
Hydrogel Formulation: Incorporating Kartogenin into a hydrogel can serve as a delivery vehicle and support its sustained release in an aqueous environment.[8]
Q4: Are there any commercially available formulations of Kartogenin with improved solubility?
A4: While standard Kartogenin is widely available, formulations with enhanced solubility are typically developed in-house for specific research applications. However, some suppliers may offer pre-made solutions or guidance on formulating Kartogenin for specific uses. It is advisable to check with your chemical supplier for any available options or formulation protocols.
Q5: How does Kartogenin induce chondrogenesis?
A5: Kartogenin promotes chondrogenesis primarily by modulating the CBFβ-RUNX1 transcriptional program.[9] It binds to filamin A, disrupting its interaction with the core-binding factor β (CBFβ). This allows CBFβ to translocate to the nucleus and associate with RUNX1, a key transcription factor for chondrocyte differentiation. Additionally, Kartogenin has been shown to activate other signaling pathways involved in cartilage formation, such as the BMP-7/Smad5 and IL-6/Stat3 pathways.[1]
Quantitative Data Summary
The following table summarizes key quantitative data related to the use and delivery of Kartogenin.
| Parameter | Value | Reference |
| Molecular Weight | 317.3 g/mol | [1] |
| EC50 for Chondrogenesis | 100 nM | [2] |
| Optimal Concentration (MSCs) | 10 µM | [3] |
| Solubility in Water | Insoluble | [1][3] |
| Solubility in DMSO | Readily soluble | [1][3] |
| Release from Exosomes | ~50% within 24 hours | [7] |
| Release from PLGA-PEG-PLGA Thermo Gel | 42.4% after 196 hours | [3] |
| Release from Chitosan Nanoparticles | Sustained release for up to 7 weeks | [1][7] |
Experimental Protocols
Protocol 1: Preparation of a Kartogenin Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Kartogenin in DMSO.
Materials:
-
Kartogenin powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the required amount of Kartogenin powder in a sterile microcentrifuge tube. For a 10 mM solution, you will need 3.173 mg of Kartogenin per 1 mL of DMSO.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the tube until the Kartogenin is completely dissolved. The solution should be clear and free of any visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Solubilization of Kartogenin using a Co-Solvent System for In Vivo Administration
This protocol provides a general method for preparing a Kartogenin solution for in vivo use based on a common co-solvent system.
Materials:
-
Kartogenin stock solution in DMSO (e.g., 10 mM)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
In a sterile tube, add the required volume of the Kartogenin stock solution in DMSO.
-
Add PEG300 to the tube. A common ratio is 10% DMSO and 40% PEG300.
-
Add Tween-80 to the tube. A typical concentration is 5%.
-
Add sterile saline to reach the final desired volume. A common proportion is 45% saline.
-
Vortex the solution thoroughly until it is homogenous. The final solution should be clear.[4]
Visualizations
Signaling Pathway of Kartogenin in Chondrogenesis
Caption: Kartogenin signaling pathways in chondrogenesis.
Experimental Workflow for Solubilizing Kartogenin
Caption: Workflow for preparing a Kartogenin working solution.
Logical Relationship for Troubleshooting Kartogenin Precipitation
Caption: Decision tree for troubleshooting Kartogenin precipitation.
References
- 1. Kartogenin delivery systems for biomedical therapeutics and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of kartogenin for the treatment of cartilage defects: current practice and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06558A [pubs.rsc.org]
- 3. Nanomedicine-Driven Approaches for Kartogenin Delivery: Advancing Chondrogenic Differentiation and Cartilage Regeneration in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. tandfonline.com [tandfonline.com]
- 8. An Injectable Kartogenin-Incorporated Hydrogel Supports Mesenchymal Stem Cells for Cartilage Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanomedicine-Driven Approaches for Kartogenin Delivery: Advancing Chondrogenic Differentiation and Cartilage Regeneration in Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Kartogenin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kartogenin (KGN). Our aim is to help you achieve consistent and reliable results in your experiments.
Troubleshooting Guide
This section addresses specific issues that may lead to inconsistent results in Kartogenin experiments.
Question: Why am I observing low or no chondrogenic differentiation with Kartogenin?
Answer: Inconsistent chondrogenic induction can stem from several factors, from reagent quality to experimental design. Here are key areas to troubleshoot:
-
Kartogenin Solubility and Stability: Kartogenin is hydrophobic and insoluble in aqueous solutions, but soluble in organic solvents like DMSO.[1][2][3] Improper dissolution can lead to precipitation and inaccurate concentrations. Ensure your KGN is fully dissolved in DMSO before diluting it in your culture medium.[2] It is also recommended not to store aqueous solutions of Kartogenin for more than a day.[2] The short-term stability of KGN in aqueous medium may limit the results of long-term studies.
-
Optimal Concentration: The effective concentration of Kartogenin is cell-type dependent. While the EC50 for inducing chondrogenesis in human mesenchymal stem cells (MSCs) is 100 nM, optimal concentrations in various studies have ranged from 10 nM to 10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type. Some studies suggest that mesenchymal stem cells respond optimally to a 10 µM concentration.
-
Cell Seeding Density: The initial cell seeding density can influence differentiation efficiency. A confluent monolayer or high-density micromass culture is often necessary to promote cell-cell interactions that are critical for chondrogenesis.
-
Duration of Treatment: Chondrogenic differentiation is a time-dependent process. Experiments often require treatment durations ranging from 72 hours to 21 days. Ensure your experimental timeline is sufficient for the expression of chondrogenic markers.
-
Basal Media and Supplements: The composition of your culture medium is critical. A serum-free medium or a medium with a low serum concentration is often used for chondrogenic differentiation to minimize the interference of serum-derived factors. Standard chondrogenic supplements, such as dexamethasone (B1670325), ascorbate-2-phosphate, and ITS+ Premix, are often used in conjunction with KGN.
Question: I am seeing high cell death or cytotoxicity in my Kartogenin-treated cultures. What could be the cause?
Answer: While Kartogenin is generally considered to have low cytotoxicity, cell death can occur under certain conditions.
-
High Kartogenin Concentration: Although some studies have shown no toxic effects even at a concentration of 100 µM, others have reported reduced cell proliferation at this concentration. High concentrations of KGN may induce cytotoxicity in some cell types. It is important to perform a toxicity assay to determine the optimal, non-toxic concentration for your cells.
-
DMSO Concentration: Since Kartogenin is dissolved in DMSO, ensure the final concentration of DMSO in your culture medium is not toxic to your cells. Typically, a final DMSO concentration of less than 0.1% is recommended.
-
Cell Culture Conditions: Suboptimal culture conditions, such as high cell density, nutrient depletion, or pH changes, can induce cell stress and death, which may be exacerbated by the addition of any small molecule.
Question: My results with Kartogenin are variable between experiments. How can I improve reproducibility?
Answer: Achieving reproducible results requires careful control over experimental parameters.
-
Reagent Consistency: Use Kartogenin from the same supplier and lot number for a series of experiments to minimize variability. Prepare a large batch of stock solution to be used across multiple experiments.
-
Cell Source and Passage Number: The differentiation potential of MSCs can vary between donors and with increasing passage number. Use cells from the same donor and within a narrow passage range for your experiments.
-
Standardized Protocols: Adhere strictly to your established protocols for cell seeding, media changes, and KGN treatment. Any deviation can introduce variability.
-
Control Groups: Always include appropriate controls in your experiments. This should include a vehicle control (medium with the same concentration of DMSO used to dissolve KGN) and a positive control if available (e.g., TGF-β1 induced chondrogenesis).
Frequently Asked Questions (FAQs)
What is the mechanism of action of Kartogenin?
Kartogenin is a small molecule that promotes chondrogenesis. Its primary mechanism of action involves binding to the intracellular protein Filamin A, which disrupts its interaction with Core-binding factor beta subunit (CBFβ). This allows CBFβ to translocate to the nucleus and form a complex with the transcription factor RUNX1. The CBFβ-RUNX1 complex then activates the transcription of genes that are essential for chondrogenesis, such as SOX9, Collagen Type II (COL2A1), and Aggrecan (ACAN). Additionally, Kartogenin has been shown to influence other signaling pathways, including the TGF-β, BMP, and IL-6/STAT3 pathways.
What are the recommended concentrations of Kartogenin for in vitro experiments?
The optimal concentration of Kartogenin can vary depending on the cell type and the specific experimental setup. However, a general range can be derived from the literature.
| Cell Type | Effective Concentration Range | Optimal Concentration (Reported) | Reference(s) |
| Human Mesenchymal Stem Cells (hMSCs) | 10 nM - 10 µM | 100 nM (EC50), 10 µM | , |
| Bovine Articular Chondrocytes | 0.12 µM - 10 µM | Not specified | |
| Rabbit Bone Marrow Stromal Cells (BMSCs) | 1 nM - 5 µM | Not specified | |
| Rat Bone Marrow Mesenchymal Stem Cells | Not specified | 10 µM (for osteogenesis) |
How should I prepare and store Kartogenin solutions?
-
Stock Solution: Kartogenin is soluble in DMSO at approximately 30 mg/mL. Prepare a concentrated stock solution in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for up to 6 months.
-
Working Solution: For experiments, dilute the DMSO stock solution directly into your culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is below cytotoxic levels (typically <0.1%).
-
Aqueous Solutions: Kartogenin is sparingly soluble in aqueous buffers. It is not recommended to store aqueous solutions for more than one day.
Experimental Protocols
Protocol 1: In Vitro Chondrogenic Differentiation of Mesenchymal Stem Cells (MSCs)
-
Cell Seeding: Seed MSCs in a high-density micromass culture. Resuspend 2.5 x 10^5 cells in 10 µL of culture medium and carefully spot the droplet in the center of a well in a 24-well plate. Allow the cells to attach for 2 hours in a humidified incubator.
-
Chondrogenic Induction: After attachment, gently add 500 µL of chondrogenic medium to each well. The chondrogenic medium typically consists of a basal medium (e.g., DMEM-high glucose) supplemented with dexamethasone (100 nM), ascorbate-2-phosphate (50 µg/mL), ITS+ Premix, and the desired concentration of Kartogenin (e.g., 100 nM to 10 µM). Include a vehicle control group treated with the same concentration of DMSO.
-
Culture and Maintenance: Culture the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days for a total of 14-21 days.
-
Assessment of Chondrogenesis:
-
Histology: At the end of the culture period, fix the micromasses and stain with Alcian Blue or Safranin O to visualize proteoglycan-rich extracellular matrix.
-
Immunohistochemistry: Perform immunohistochemical staining for chondrogenic markers such as Collagen Type II.
-
Gene Expression Analysis: Extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of chondrogenic marker genes (e.g., SOX9, COL2A1, ACAN).
-
Visualizations
Caption: Kartogenin's primary signaling pathway.
Caption: A typical experimental workflow for Kartogenin-induced chondrogenesis.
References
Long-term stability of Kartogenin in culture medium
Technical Support Center: Kartogenin (B1673300)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Kartogenin (KGN) in culture medium.
Frequently Asked Questions (FAQs)
Q1: What is Kartogenin and what are its basic properties?
A1: Kartogenin (KGN) is a small, synthetic heterocyclic molecule known to promote the differentiation of mesenchymal stem cells (MSCs) into chondrocytes, the cells that form cartilage.[1][2][3] It is a promising agent for cartilage repair and osteoarthritis treatment.[4][5]
Physicochemical Properties of Kartogenin
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₅NO₃ | [6] |
| Molecular Weight | 317.3 g/mol | [7] |
| Appearance | Crystalline solid | [6] |
| Purity | ≥98% | [6] |
| UV/Vis. λmax | 281 nm | [6] |
Q2: How should I prepare and store Kartogenin stock solutions?
A2: Due to its hydrophobic nature, Kartogenin is insoluble in water but soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and dimethyl formamide (B127407) (DMF).[6][7]
-
Stock Solution Preparation: To prepare a stock solution, dissolve solid Kartogenin in DMSO to a concentration of approximately 30 mg/mL.[6] It is recommended to purge the solvent with an inert gas before dissolving the compound.[6]
-
Storage of Solid Compound: As a crystalline solid, Kartogenin is stable and can be stored at room temperature.[2][7] For long-term storage, it is stable for at least four years at -20°C.[6]
-
Storage of Stock Solution: Store the DMSO stock solution at -20°C.
Q3: How stable is Kartogenin in aqueous culture medium?
A3: Kartogenin has limited stability in aqueous solutions. It is recommended not to store aqueous solutions of Kartogenin for more than one day.[6] Some studies suggest that the short-term stability of KGN in an aqueous medium might be a limiting factor in long-term studies.[3] For experiments requiring long-term exposure, frequent media changes with freshly diluted Kartogenin are advisable.
Q4: What are the degradation products of Kartogenin in culture?
A4: Kartogenin can be hydrolyzed into 4-aminobiphenyl (B23562) (4-ABP) and phthalic acid.[5][7][8] Interestingly, studies have shown that 4-ABP is a more potent inducer of chondrogenic differentiation than Kartogenin itself.[1][9] When KGN is administered orally, only 4-ABP is detectable in the cartilage, suggesting that 4-ABP may be the primary bioactive molecule in vivo.[5][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the culture medium after adding Kartogenin. | Kartogenin is poorly soluble in aqueous solutions. The final concentration of DMSO in the medium may be too low to keep it dissolved, or the Kartogenin concentration is too high. | Ensure the final DMSO concentration in your culture medium is sufficient to maintain solubility, typically 0.1% or lower to avoid solvent toxicity to cells. Prepare a more diluted stock solution in DMSO before adding it to the medium. For maximum solubility in aqueous buffers, first dissolve KGN in DMSO and then dilute with the aqueous buffer. A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[6] |
| Loss of Kartogenin bioactivity in long-term cultures. | Kartogenin degrades in aqueous culture medium over time.[3] | Replenish the culture medium with freshly prepared Kartogenin solution every 24-48 hours to maintain its effective concentration. |
| Inconsistent experimental results. | Inconsistent preparation of Kartogenin working solutions. Degradation of Kartogenin in the stock solution. | Always prepare fresh dilutions of Kartogenin from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Experimental Protocols
Protocol 1: Preparation of Kartogenin Working Solution for Cell Culture
-
Prepare a 10 mM Stock Solution: Dissolve 3.173 mg of Kartogenin (MW: 317.3 g/mol ) in 1 mL of sterile DMSO.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C.
-
Prepare Working Solution: For a final concentration of 100 nM in your culture, dilute the 10 mM stock solution 1:100,000 in your culture medium. For example, add 1 µL of the 10 mM stock solution to 100 mL of culture medium. Ensure thorough mixing. The final DMSO concentration will be 0.001%.
Protocol 2: Assessing Kartogenin Stability by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Prepare a solution of Kartogenin in culture medium at the desired concentration.
-
Incubate the solution under standard cell culture conditions (37°C, 5% CO₂).
-
At various time points (e.g., 0, 24, 48, 72 hours), collect aliquots of the medium.
-
Extract Kartogenin and its degradation products from the medium using a suitable solvent (e.g., ethyl acetate).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Use a C18 reverse-phase column.
-
Employ a suitable mobile phase, for example, a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.
-
Monitor the elution profile using a UV detector at 281 nm.
-
Quantify the peak area corresponding to Kartogenin at each time point to determine its degradation rate.
-
Identify and quantify peaks corresponding to degradation products like 4-ABP by running standards.
-
Signaling Pathway and Experimental Workflow
Caption: Kartogenin signaling pathway promoting chondrogenesis.
Caption: Workflow for assessing Kartogenin stability in culture medium.
References
- 1. Application of kartogenin for the treatment of cartilage defects: current practice and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06558A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. omsth.sctimst.ac.in [omsth.sctimst.ac.in]
- 5. Kartogenin hydrolysis product 4-aminobiphenyl distributes to cartilage and mediates cartilage regeneration [thno.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Kartogenin delivery systems for biomedical therapeutics and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kartogenin hydrolysis product 4-aminobiphenyl distributes to cartilage and mediates cartilage regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of kartogenin for the treatment of cartilage defects: current practice and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Issues with Kartogenin degradation and its byproducts
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Kartogenin in experiments and to address common issues related to its stability, degradation, and byproducts.
Frequently Asked Questions (FAQs)
Q1: What is Kartogenin and what is its primary mechanism of action?
A1: Kartogenin (KGN) is a small, heterocyclic molecule that has been identified as a potent promoter of chondrogenesis, the process of cartilage formation.[1][2][3] Its primary mechanism involves binding to the intracellular protein filamin A, which disrupts its interaction with core-binding factor β (CBFβ). This allows CBFβ to translocate to the nucleus and form a complex with the transcription factor RUNX1, which in turn activates the transcription of genes essential for chondrocyte differentiation.[1][4]
Q2: What are the known degradation products of Kartogenin?
A2: Kartogenin can undergo hydrolysis at its amide bond, resulting in two primary degradation products: 4-aminobiphenyl (B23562) (4-ABP) and phthalic acid (PA). This degradation can be catalyzed by enzymes such as amidases and peptidases.
Q3: Are the byproducts of Kartogenin biologically active?
A3: Yes, the byproduct 4-aminobiphenyl (4-ABP) is biologically active and has been shown to be a potent inducer of chondrogenic differentiation, even more so than Kartogenin itself in some studies. This suggests that Kartogenin may function as a pro-drug, with its therapeutic effects mediated at least in part by its hydrolysis to 4-ABP.
Q4: What are the stability characteristics of Kartogenin in experimental conditions?
A4: Kartogenin is a hydrophobic molecule with low solubility in aqueous solutions, which can impact its stability and bioavailability in cell culture media and in vivo. Its stability can be influenced by factors such as pH, temperature, and the presence of enzymes that can catalyze its hydrolysis. To overcome these stability issues, various drug delivery systems, such as nanoparticles and hydrogels, have been developed to protect Kartogenin from degradation and provide sustained release.
Q5: Are there any safety concerns associated with Kartogenin or its byproducts?
A5: While Kartogenin itself has been shown to be biocompatible, its degradation product, 4-aminobiphenyl (4-ABP), is a known DNA-reactive carcinogen that has been linked to bladder cancer. The carcinogenicity of 4-ABP is primarily associated with its metabolic activation in the liver. Therefore, the route of administration is a critical consideration. Localized delivery, such as intra-articular injection, is considered a safer approach as it minimizes systemic exposure and liver metabolism of 4-ABP.
Troubleshooting Guides
Issue 1: Inconsistent or No Chondrogenic Effect Observed
-
Possible Cause 1: Kartogenin Degradation.
-
Troubleshooting Step: Due to its limited stability in aqueous solutions, prepare fresh stock solutions of Kartogenin in a suitable solvent like DMSO and add it to the culture medium immediately before use. Consider using a stabilized formulation or a drug delivery system for long-term experiments.
-
-
Possible Cause 2: Sub-optimal Concentration.
-
Troubleshooting Step: The optimal concentration of Kartogenin can vary depending on the cell type and experimental conditions. Perform a dose-response experiment to determine the most effective concentration for your specific cell system. Concentrations typically range from 100 nM to 10 µM.
-
-
Possible Cause 3: Influence of Byproducts.
-
Troubleshooting Step: Since 4-ABP is a potent chondrogenic agent, uncontrolled degradation of Kartogenin can lead to variable results. To ensure that the observed effects are attributable to Kartogenin or its intended degradation, include 4-ABP and phthalic acid as separate controls in your experiments.
-
Issue 2: High Variability Between Experimental Replicates
-
Possible Cause 1: Inconsistent Kartogenin Activity.
-
Troubleshooting Step: Aliquot your Kartogenin stock solution to avoid multiple freeze-thaw cycles, which can accelerate degradation. Store aliquots at -20°C or -80°C and protect from light.
-
-
Possible Cause 2: Differential Degradation Rates.
-
Troubleshooting Step: Standardize the timing of media changes and sample collection to minimize variability in the extent of Kartogenin degradation between replicates. For long-term cultures, consider more frequent media changes with freshly prepared Kartogenin.
-
Quantitative Data Summary
Table 1: Optimal Concentrations of Kartogenin for Chondrogenesis
| Cell Type | Optimal Concentration | Reference |
| Mesenchymal Stem Cells (MSCs) | 100 nM - 10 µM | |
| Tendon Stem Cells (TSCs) | 100 µM | |
| Human Bone Marrow-Derived MSCs | 10 µM |
Table 2: Analytical Methods for Kartogenin and its Byproducts
| Analytical Method | Analyte(s) | Key Parameters | Reference |
| HPLC-UV | Kartogenin | Column: C18; Mobile Phase: Acetonitrile/water with TFA; Detection: UV at 270 nm or 280 nm | |
| LC-MS | Kartogenin, 4-ABP, Phthalic Acid | Enables identification and quantification of the parent compound and its degradation products. |
Experimental Protocols
Protocol 1: In Vitro Stability Assay of Kartogenin
-
Preparation of Solutions:
-
Prepare a stock solution of Kartogenin (e.g., 10 mM) in DMSO.
-
Prepare the test medium (e.g., cell culture medium with or without serum, phosphate-buffered saline).
-
-
Incubation:
-
Spike the test medium with the Kartogenin stock solution to a final concentration (e.g., 10 µM).
-
Incubate the samples at 37°C in a controlled environment (e.g., cell culture incubator).
-
-
Time-Point Sampling:
-
Collect aliquots of the incubated solution at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately stop the degradation process by adding a quenching solution (e.g., ice-cold acetonitrile) and store the samples at -80°C until analysis.
-
-
Analysis:
-
Analyze the samples using a validated HPLC or LC-MS method to quantify the remaining Kartogenin and the formation of 4-ABP and phthalic acid.
-
-
Data Analysis:
-
Plot the concentration of Kartogenin versus time to determine its degradation rate and half-life in the test medium.
-
Protocol 2: Analysis of Kartogenin and its Byproducts by HPLC
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector. .
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% TFA in water) and solvent B (e.g., 0.1% TFA in acetonitrile). For example, a linear gradient from 5% to 65% solvent B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 270 nm or 280 nm.
-
-
Sample Preparation:
-
Dilute the experimental samples in the mobile phase to a concentration within the calibration range.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of Kartogenin, 4-ABP, and phthalic acid.
-
Calculate the concentrations of the analytes in the experimental samples by interpolating from the standard curve.
-
Visualizations
Caption: Hydrolytic degradation pathway of Kartogenin.
Caption: Signaling pathways activated by Kartogenin and its byproduct.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Kartogenin delivery systems for biomedical therapeutics and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanomedicine-Driven Approaches for Kartogenin Delivery: Advancing Chondrogenic Differentiation and Cartilage Regeneration in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. clinmedjournals.org [clinmedjournals.org]
Validation & Comparative
Validating the Chondrogenic Potential of Kartogenin and Its Derivatives: A Comparative Guide
This guide provides a comparative analysis of Kartogenin (B1673300) (KGN) and its derivatives for researchers, scientists, and drug development professionals. It details their mechanisms of action, presents supporting experimental data, and outlines the protocols used for their validation.
Introduction to Kartogenin (KGN)
Kartogenin is a small, heterocyclic molecule identified from a screen of approximately 22,000 drug-like compounds for its ability to induce the differentiation of mesenchymal stem cells (MSCs) into chondrocytes, the cells responsible for forming cartilage.[1][2][3] KGN has emerged as a promising therapeutic agent for cartilage repair and osteoarthritis (OA) due to its chondrogenic (cartilage-forming) and chondroprotective (cartilage-protecting) properties.[3][4] Unlike some growth factors, KGN promotes the formation of hyaline cartilage, the specific type found in joints, without inducing hypertrophy or calcification, which are undesirable side effects.[1][5] It is noted for being highly stable, inexpensive to synthesize, and demonstrating low toxicity in various cell types and animal models.[4]
Mechanism of Action
KGN and its derivatives exert their chondrogenic effects through multiple signaling pathways. The primary and most well-documented mechanism involves the regulation of the CBFβ-RUNX1 transcriptional program.
Key Signaling Pathways:
-
CBFβ-RUNX1 Pathway : KGN binds to the intracellular protein Filamin A (FLNA), disrupting its interaction with Core-Binding Factor Subunit Beta (CBFβ).[1][2][6] This allows CBFβ to translocate to the nucleus, where it forms a complex with Runt-related transcription factor 1 (RUNX1).[1][2] This CBFβ-RUNX1 complex then activates the transcription of key chondrogenic genes, including SOX9, Collagen type II (COL2A1), and Aggrecan (ACAN).[1][2]
-
TGF-β/BMP Signaling : KGN has been shown to modulate the canonical TGF-β and BMP signaling pathways. It selectively increases the phosphorylation of Smad2/3, which is associated with chondrogenesis, while suppressing the phosphorylation of Smad1/5/8, which can lead to chondrocyte hypertrophy.[1] Other studies suggest it can also activate the BMP-7/Smad5 pathway to induce MSC differentiation.[7][8]
-
PI3K-Akt Pathway : The KGN hydrolysis product, 4-aminobiphenyl (B23562) (4-ABP), has been found to promote MSC proliferation and chondrogenic differentiation by activating the PI3K-Akt signaling pathway.[6][9]
-
Other Pathways : KGN has also been implicated in activating the JNK-RUNX1 pathway, suppressing the β-catenin/RUNX2 pathway to prevent ossification, and activating the AMPK-SIRT1 signaling pathway to promote MSC proliferation.[6][7][10]
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. dovepress.com [dovepress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Exploring kartogenin: advances in therapeutics and signaling mechanisms for musculoskeletal regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kartogenin hydrolysis product 4-aminobiphenyl distributes to cartilage and mediates cartilage regeneration [thno.org]
- 7. Kartogenin Promotes the BMSCs Chondrogenic Differentiation in Osteoarthritis by Down-Regulation of miR-145-5p Targeting Smad4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kartogenin delivery systems for biomedical therapeutics and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of kartogenin for the treatment of cartilage defects: current practice and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06558A [pubs.rsc.org]
- 10. Kartogenin hydrolysis product 4-aminobiphenyl distributes to cartilage and mediates cartilage regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Kartogenin's Synergistic Potential: A Comparative Guide to Combination Therapies for Enhanced Chondrogenesis
For Immediate Release
A detailed analysis of Kartogenin (B1673300) (KGN) in combination with other growth factors reveals significant synergistic effects in promoting cartilage regeneration. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of KGN-based combination therapies, supported by experimental data, detailed protocols, and signaling pathway visualizations to inform future research and development in chondrogenesis.
Kartogenin, a small molecule compound, has emerged as a promising agent for stimulating the differentiation of mesenchymal stem cells (MSCs) into chondrocytes, the building blocks of cartilage. While effective on its own, recent studies have demonstrated that its therapeutic potential can be significantly amplified when used in conjunction with other growth factors. This guide synthesizes findings from multiple studies to objectively compare the performance of Kartogenin in combination with key growth factors, providing a foundational resource for advancing cartilage repair strategies.
Quantitative Analysis of Synergistic Effects
The synergistic activity of Kartogenin with various growth factors has been quantified through the analysis of key chondrogenic markers. The following table summarizes the comparative performance of these combinations on the expression of Collagen Type II (COL2A1), Aggrecan (ACAN), and SRY-Box 9 (SOX9), all critical components and regulators of the cartilage extracellular matrix.
| Treatment Group | Cell Type | COL2A1 Expression (Fold Change) | ACAN Expression (Fold Change) | SOX9 Expression (Fold Change) | Key Findings |
| KGN + TGF-β3 | Human Umbilical Cord MSCs (hUCMSCs) | 5.587 ± 0.27 | 2.468 ± 0.097 | 4.08 ± 0.13 | The combination of KGN and TGF-β3 resulted in significantly higher expression of chondrogenic genes compared to either treatment alone.[1] |
| TGF-β3 Alone | Human Umbilical Cord MSCs (hUCMSCs) | 2.86 ± 0.141 | 2.216 ± 0.09 | 3.02 ± 0.132 | TGF-β3 alone induces chondrogenesis, but its effect is enhanced by the addition of KGN.[1] |
| KGN Alone | Human Umbilical Cord MSCs (hUCMSCs) | 1.203 ± 0.215 | - | - | KGN alone shows a modest effect on Collagen II expression in this cell type.[1] |
| KGN + TGF-β3 | Rabbit Synovial Fluid-derived MSCs (SF-MSCs) | Significantly Increased (qualitative) | Significantly Increased (qualitative) | Significantly Increased (qualitative) | The combination synergistically promotes chondrogenic differentiation and inhibits hypertrophy induced by TGF-β3.[2] |
| KGN + TGF-β1 + BMP-7 | Rat Bone Marrow MSCs (BMSCs) | - | Increased (qualitative) | - | This three-component combination significantly enhanced the production of lubricin, a key joint lubricant.[3][4] |
Deciphering the Molecular Synergy: Signaling Pathways
The enhanced chondrogenic outcomes observed with combination therapies stem from the convergence of distinct molecular signaling pathways. Kartogenin is known to activate the RUNX1 signaling pathway, while growth factors like TGF-β and BMPs primarily signal through the SMAD pathways.
As illustrated in Figure 1, Kartogenin disrupts the interaction between Filamin A and CBFβ, allowing CBFβ to translocate to the nucleus and bind with RUNX1, a key transcription factor for chondrogenesis.[3] Concurrently, TGF-β3 binds to its receptor, leading to the phosphorylation of Smad2/3, which then also translocates to the nucleus to promote the transcription of chondrogenic genes.[2][5] The simultaneous activation of these distinct pathways leads to a more robust and efficient induction of chondrogenesis than either agent can achieve alone.[6][7]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
In Vitro Chondrogenic Differentiation of Mesenchymal Stem Cells
This protocol outlines the standard procedure for inducing chondrogenesis in MSCs using a pellet culture system.
-
Cell Culture: Human umbilical cord mesenchymal stem cells (hUCMSCs) are cultured in a standard growth medium until they reach 80-90% confluency.[1]
-
Pellet Formation: Cells are detached and centrifuged in polypropylene (B1209903) tubes to form a cell pellet.[1]
-
Chondrogenic Induction: The supernatant is replaced with a chondrogenic induction medium containing the respective treatments: Control, KGN (10 µM), TGF-β3 (10 ng/mL), or a combination of KGN and TGF-β3. The medium is changed every 2-3 days for 21 days.[2][8]
-
Analysis: After 21 days, the pellets are harvested for analysis.
-
Histology: Pellets are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and Alcian blue for glycosaminoglycan content.[1]
-
Immunofluorescence: Sections are stained with antibodies against Collagen Type II to visualize the protein expression.[1]
-
Real-Time Quantitative PCR (RT-qPCR): RNA is extracted from the pellets, reverse-transcribed to cDNA, and used for qPCR analysis to quantify the gene expression levels of COL2A1, ACAN, and SOX9.[1]
-
Conclusion and Future Directions
The evidence strongly supports the synergistic use of Kartogenin with growth factors, particularly TGF-β3, for enhancing chondrogenic differentiation of MSCs. This combination not only boosts the expression of key cartilage matrix components but may also mitigate some of the undesirable effects of growth factors, such as hypertrophy.[2] The combination of KGN, TGF-β1, and BMP-7 also presents a promising avenue for improving joint lubrication.[3][4]
Future research should focus on optimizing the delivery systems for these combination therapies, potentially through the use of scaffolds or injectable hydrogels, to ensure sustained and localized release at the site of cartilage injury.[9][10] Further in vivo studies are warranted to translate these promising in vitro findings into effective clinical treatments for cartilage repair and osteoarthritis.
References
- 1. researchgate.net [researchgate.net]
- 2. Combination of kartogenin and transforming growth factor-β3 supports synovial fluid-derived mesenchymal stem cell-based cartilage regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. Kartogenin, transforming growth factor-β1 and bone morphogenetic protein-7 coordinately enhance lubricin accumulation in bone-derived mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanomedicine-Driven Approaches for Kartogenin Delivery: Advancing Chondrogenic Differentiation and Cartilage Regeneration in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Effects of Kartogenin and Transforming Growth Factor‐β3 on Chondrogenesis of Human Umbilical Cord Mesenchymal Stem Cells In Vitro - ProQuest [proquest.com]
- 7. Synergistic Effects of Kartogenin and Transforming Growth Factor‐β3 on Chondrogenesis of Human Umbilical Cord Mesenchymal Stem Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. researchgate.net [researchgate.net]
- 10. Kartogenin-Conjugated Double-Network Hydrogel Combined with Stem Cell Transplantation and Tracing for Cartilage Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Kartogenin: A Comparative Analysis of its Anti-Inflammatory Properties Against Established Agents
For Immediate Release
A comprehensive review of available preclinical data provides insights into the anti-inflammatory properties of Kartogenin (KGN), a small molecule known for its chondrogenic potential, in comparison to well-established anti-inflammatory agents, namely the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone. This guide synthesizes experimental findings to offer a comparative perspective for researchers, scientists, and drug development professionals.
Executive Summary
Comparative Analysis of Anti-Inflammatory Mechanisms
The anti-inflammatory actions of Kartogenin, Ibuprofen, and Dexamethasone are rooted in distinct molecular pathways.
Kartogenin: The primary anti-inflammatory mechanism of Kartogenin identified in preclinical studies is the induction of the potent anti-inflammatory cytokine, IL-10.[1][2][3][4] This upregulation of IL-10 is associated with the subsequent downregulation of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[1][2] Additionally, Kartogenin has been shown to suppress the expression of matrix metalloproteinases (MMPs), enzymes that contribute to cartilage degradation in inflammatory conditions like osteoarthritis.[1][2]
Ibuprofen (NSAID): Ibuprofen, a classic NSAID, exerts its anti-inflammatory effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking these enzymes, Ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Dexamethasone (Corticosteroid): Dexamethasone is a potent synthetic glucocorticoid with a broad and complex anti-inflammatory mechanism. It binds to cytosolic glucocorticoid receptors, which then translocate to the nucleus. There, they can upregulate the expression of anti-inflammatory proteins or repress the activity of pro-inflammatory transcription factors like NF-κB and AP-1. This leads to the suppression of a wide array of inflammatory molecules, including cytokines, chemokines, and adhesion molecules.
Quantitative Data Comparison
Direct head-to-head quantitative comparisons of the anti-inflammatory potency of Kartogenin with Ibuprofen and Dexamethasone are limited due to the different mechanisms of action and the lack of standardized comparative studies. However, available data on the individual agents provide some insights into their relative potencies.
| Agent | Target | IC50 Value | Model System | Reference |
| Ibuprofen | COX-1 | 13 µM | Not Specified | |
| COX-2 | 370 µM | Not Specified | ||
| Dexamethasone | IL-1β Inhibition | 38 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | [5] |
| TNF-α Inhibition | 25 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | [5] | |
| Kartogenin | IL-1β Inhibition | Not Available | - | - |
| IL-6 Inhibition | Not Available | - | - | |
| TNF-α Inhibition | Not Available | - | - |
Note: The absence of IC50 values for Kartogenin's inhibition of pro-inflammatory cytokines makes a direct quantitative comparison of potency challenging. The available data for Kartogenin focuses on the downstream effects of its primary mechanism, the induction of IL-10.
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms and experimental approaches, the following diagrams are provided.
Caption: Comparative signaling pathways of Kartogenin, Ibuprofen, and Dexamethasone.
Caption: A generalized workflow for in vitro evaluation of anti-inflammatory compounds.
Experimental Protocols
The following are summaries of typical experimental protocols used to evaluate the anti-inflammatory effects of the compared agents.
In Vitro Inhibition of Pro-inflammatory Cytokines by Kartogenin
-
Cell Culture: Human osteoarthritis (OA) chondrocytes or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.
-
Inflammatory Stimulus: Cells are stimulated with a pro-inflammatory agent, typically Interleukin-1β (IL-1β) or Lipopolysaccharide (LPS), to induce the production of inflammatory cytokines.
-
Treatment: Cells are co-treated with the inflammatory stimulus and varying concentrations of Kartogenin.
-
Incubation: The cells are incubated for a specified period (e.g., 24-48 hours) to allow for cytokine production.
-
Analysis: The concentration of cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA). The expression of inflammatory markers can also be assessed at the protein level by Western Blot or at the mRNA level by RT-qPCR.[1][2][6]
In Vitro COX Inhibition Assay for Ibuprofen
-
Enzyme Source: Purified COX-1 and COX-2 enzymes are used.
-
Substrate: Arachidonic acid is added as the substrate for the COX enzymes.
-
Treatment: The enzymes are incubated with various concentrations of Ibuprofen.
-
Analysis: The activity of the COX enzymes is measured by quantifying the production of prostaglandin (B15479496) E2 (PGE2) or by monitoring oxygen consumption.
-
Data Interpretation: The concentration of Ibuprofen that causes 50% inhibition of enzyme activity (IC50) is calculated.
In Vitro Cytokine Inhibition Assay for Dexamethasone
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is used to stimulate the production of pro-inflammatory cytokines.
-
Treatment: Cells are treated with a range of concentrations of Dexamethasone in the presence of LPS.
-
Incubation: Cells are incubated for a defined period, typically 4 to 24 hours.
-
Analysis: The levels of IL-1β and TNF-α in the cell culture supernatant are quantified using ELISA.
-
Data Interpretation: The IC50 values for the inhibition of cytokine synthesis are determined from the dose-response curves.[5]
Conclusion
Kartogenin presents a novel approach to mitigating inflammation, particularly within the context of joint diseases like osteoarthritis, by promoting an anti-inflammatory and pro-regenerative environment through the induction of IL-10. This mechanism is distinct from the direct enzyme inhibition of NSAIDs and the broad immunosuppressive effects of corticosteroids. While the currently available data does not permit a direct quantitative comparison of anti-inflammatory potency with established agents like Ibuprofen and Dexamethasone, the unique mechanism of action of Kartogenin warrants further investigation. Future head-to-head studies employing standardized assays are necessary to fully elucidate the comparative efficacy of Kartogenin and to establish its therapeutic potential as an anti-inflammatory agent.
References
- 1. Kartogenin inhibits pain behavior, chondrocyte inflammation, and attenuates osteoarthritis progression in mice through induction of IL-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kartogenin inhibits pain behavior, chondrocyte inflammation, and attenuates osteoarthritis progression in mice through induction of IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 5. An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kartogenin prevents cartilage degradation and alleviates osteoarthritis progression in mice via the miR-146a/NRF2 axis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Kartogenin Research for Cartilage Regeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research findings on Kartogenin (B1673300) (KGN), a synthetic small molecule known for its potent chondrogenic and chondroprotective effects. By summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways and workflows, this document aims to offer a clear perspective on the reproducibility of KGN's performance in cartilage regeneration research.
Executive Summary
Kartogenin has emerged as a promising small-molecule therapeutic for osteoarthritis and cartilage repair.[1][2] Discovered through high-throughput screening, KGN promotes the differentiation of mesenchymal stem cells (MSCs) into chondrocytes, the cells responsible for producing and maintaining cartilage tissue.[1][3] Its primary mechanism involves modulating the CBFβ-RUNX1 transcriptional program, a key regulator of chondrogenesis.[4] Across numerous studies, KGN consistently demonstrates the ability to upregulate critical chondrogenic markers and protect existing cartilage from degradation, positioning it as a viable alternative to traditional growth factor therapies.[5][6][7]
Mechanism of Action: The CBFβ-RUNX1 Signaling Pathway
The core mechanism of Kartogenin's pro-chondrogenic activity is well-documented. In the cytoplasm of mesenchymal stem cells, the protein Core-Binding Factor β (CBFβ) is normally bound to Filamin A (FLNA), which keeps it sequestered from the nucleus.[4] KGN disrupts this interaction, allowing CBFβ to translocate into the nucleus.[4] There, it forms a complex with the transcription factor RUNX1.[4] This CBFβ-RUNX1 complex then binds to the promoter regions of key chondrogenic genes, activating their transcription and initiating the differentiation of the stem cell into a chondrocyte.[1][4] This foundational pathway has been consistently reported in the literature, forming the basis for KGN's therapeutic potential.
Quantitative Data Comparison
The following tables summarize key quantitative findings from various studies, highlighting KGN's effects on chondrogenic gene expression and extracellular matrix production. The data consistently show a significant upregulation of essential cartilage markers in different stem cell populations.
Table 1: Effect of Kartogenin on Chondrogenic Gene Expression in Mesenchymal Stem Cells (MSCs)
| Study Reference | Cell Type | KGN Conc. | Duration | SOX9 Expression (Fold Change vs. Control) | COL2A1 Expression (Fold Change vs. Control) | ACAN (Aggrecan) Expression (Fold Change vs. Control) |
| Yang et al.[6][7] | Human Cartilage Progenitor Cells (CPCs) | 1 µM | 3-10 days | Significantly Increased | Significantly Increased | Not Reported |
| Lee et al. (2021)[8] | Rat MSCs (2D Culture) | 1 µM | 7 days | ~2.5-fold | Down-regulated* | ~4-fold |
| Lee et al. (2021)[8] | Rat MSCs (3D Scaffold) | 1 µM | 21 days | Significantly Up-regulated | Significantly Up-regulated | Significantly Up-regulated |
| Lee et al. (2021)[8] | Rat MSCs (vs. TGF-β1) | 1 µM | 21 days | Significantly Higher than TGF-β1 | Slightly Lower than TGF-β1 | Significantly Higher than TGF-β1 |
*Note: Down-regulation of COL2A1 in 2D culture was observed in this specific study, contrasting with findings in 3D culture, which better mimics the natural cellular environment.[8]
Table 2: Effect of Kartogenin on Hypertrophy and Matrix Production
| Study Reference | Cell Type | KGN Conc. | Duration | Key Finding |
| Yang et al.[6][7] | Human Bone Marrow MSCs (BM-MSCs) | 1 µM | 3-10 days | Significantly decreased hypertrophy markers (COL10, MMP-13). |
| Yang et al.[6][9] | Human CPCs | 1 µM | 10 days | Significant dose-dependent increase in GAG production. |
| Liu et al. (2020)[10] | Fibrocartilage Stem Cells (FCSCs) | Not Specified | Not Specified | Increased Type II Collagen expression and cartilaginous tissue formation. |
Reproducible Experimental Protocols
To facilitate the replication of these findings, this section outlines a generalized, representative protocol for inducing chondrogenesis in MSCs using Kartogenin, based on methodologies frequently cited in the literature.
Objective: To assess the chondrogenic potential of Kartogenin on mesenchymal stem cells in a 3D pellet culture system.
Materials:
-
Mesenchymal Stem Cells (e.g., human bone marrow-derived, hBM-MSCs)
-
Basal Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Chondrogenic Differentiation Medium (Control): High-glucose DMEM supplemented with dexamethasone (B1670325) (100 nM), ascorbate-2-phosphate (50 µg/mL), and ITS+ Premix.
-
KGN Treatment Medium: Chondrogenic Differentiation Medium + Kartogenin (typically 1 µM to 10 µM).
-
Reagents for analysis: TRIzol for RNA extraction, qPCR primers for SOX9, COL2A1, ACAN, and a housekeeping gene (e.g., GAPDH), Safranin-O stain for glycosaminoglycans (GAGs).
Methodology:
-
Cell Expansion: Culture hBM-MSCs in Basal Medium until they reach 80-90% confluency.
-
Pellet Formation: Aliquot 250,000 cells per conical tube. Centrifuge to form a cell pellet.
-
Induction of Differentiation:
-
Remove the supernatant carefully without disturbing the pellet.
-
Add either Control Chondrogenic Medium or KGN Treatment Medium.
-
Culture the pellets for 21-28 days, changing the medium every 2-3 days.
-
-
Analysis:
-
Quantitative PCR (qPCR): At the end of the culture period, lyse pellets in TRIzol, extract RNA, synthesize cDNA, and perform qPCR to quantify the relative expression of chondrogenic marker genes.
-
Histology: Fix pellets in formalin, embed in paraffin, section, and stain with Safranin-O to visualize proteoglycan/GAG content.
-
KGN in the Context of Other Signaling Pathways
While the CBFβ-RUNX1 axis is central, KGN's effects are pleiotropic, influencing a network of signaling pathways relevant to cartilage health and disease. This broader activity may explain its chondroprotective and anti-inflammatory properties.
-
TGF-β/BMP Signaling: KGN has been shown to activate Smad4/5 and BMP-7/Smad5 pathways, which are crucial for initiating chondrogenesis.[11][12][13]
-
PI3K-Akt Pathway: The degradation product of KGN, 4-ABP, can activate the PI3K-Akt pathway, which promotes MSC proliferation and survival.[11][13]
-
Anti-Hypertrophic Pathways: KGN can suppress pathways that lead to chondrocyte hypertrophy and cartilage calcification, such as by inhibiting the β-catenin/RUNX2 pathway.[12]
-
Anti-Inflammatory and Pro-Survival Pathways: KGN activates the NRF2 pathway, enhancing antioxidant capacity, and the IL-6/Stat3 pathway, which promotes the proliferation of cartilage stem/progenitor cells.[11][12]
Conclusion
References
- 1. Nanomedicine-Driven Approaches for Kartogenin Delivery: Advancing Chondrogenic Differentiation and Cartilage Regeneration in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omsth.sctimst.ac.in [omsth.sctimst.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. clinmedjournals.org [clinmedjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Kartogenin Induces Chondrogenesis in Cartilage Progenitor Cells and Attenuates Cell Hypertrophy in Marrow-Derived Stromal Cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Kartogenin Induces Chondrogenesis in Cartilage Progenitor Cells and Attenuates Cell Hypertrophy in Marrow-Derived Stromal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Frontiers | Intra-articular injection of kartogenin promotes fibrocartilage stem cell chondrogenesis and attenuates temporomandibular joint osteoarthritis progression [frontiersin.org]
- 11. Application of kartogenin for the treatment of cartilage defects: current practice and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06558A [pubs.rsc.org]
- 12. Kartogenin delivery systems for biomedical therapeutics and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of kartogenin for the treatment of cartilage defects: current practice and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Kartogenin Sodium
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Kartogenin sodium, a compound instrumental in chondrogenesis research. Adherence to these protocols is critical for personal safety and maintaining experimental integrity.
While the sodium salt form of Kartogenin is classified as a non-hazardous substance, it is crucial to follow standard laboratory safety protocols for handling chemical compounds.[1] The non-salt form, Kartogenin, is categorized as harmful if swallowed, a cause of serious eye irritation, and very toxic to aquatic life with long-lasting effects.[2][3] Therefore, a cautious and comprehensive approach to safety is recommended.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to minimize exposure and ensure safety when handling this compound.
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye/Face Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory to protect against dust particles and splashes.[1][2] |
| Skin Protection | Protective gloves and impervious clothing | Nitrile or other chemically resistant gloves are recommended. Lab coats or other forms of impervious clothing should be worn to prevent skin contact. |
| Respiratory Protection | Suitable respirator | A respirator should be used when handling the powder outside of a ventilated enclosure to avoid inhalation. |
Operational Plan: Safe Handling Workflow
Proper handling of this compound involves a systematic approach from preparation to disposal. The following workflow diagram illustrates the key steps to ensure a safe operational process.
Experimental Protocols
First Aid Measures:
In the event of exposure, the following first aid measures should be taken immediately:
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.
-
Skin Contact: Rinse the affected skin area thoroughly with water. Remove contaminated clothing and seek medical advice.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical attention.
Spill and Disposal Plan:
In case of a spill, evacuate the area and ensure adequate ventilation. Use personal protective equipment and prevent the powder from entering drains or water courses. Absorb any solutions with a liquid-binding material.
Contaminated materials and the compound itself should be disposed of in accordance with local, state, and federal regulations. It is important to prevent the release of Kartogenin into the environment due to its toxicity to aquatic life.
Storage:
This compound should be stored in a well-ventilated place with the container tightly closed. Recommended storage temperatures are -80°C for up to 6 months or -20°C for up to 1 month. It is stable under these recommended storage conditions. Incompatible materials to avoid include strong acids/alkalis and strong oxidizing/reducing agents.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
